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Core Science & Biosynthesis

Foundational

The Programmable Bioisostere: A Technical Guide to 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

Executive Summary In modern drug discovery, the architectural precision of heterocyclic building blocks dictates the success of downstream optimization. 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS: 1315591-95...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural precision of heterocyclic building blocks dictates the success of downstream optimization. 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS: 1315591-95-7; Molecular Formula: C₆H₂Cl₂FN₃) is a highly specialized, programmable scaffold widely utilized as a purine bioisostere. By replacing the traditional purine core with a pyrrolo[2,1-f][1,2,4]triazine system, researchers can bypass established intellectual property landscapes while fundamentally altering the physicochemical and metabolic profiles of their drug candidates.

This whitepaper dissects the chemical structure, electronic properties, and regioselective functionalization logic of this critical intermediate, providing self-validating experimental workflows for its application in the synthesis of kinase inhibitors, anti-HCV agents, and CD73 antagonists.

Structural & Electronic Architecture

The utility of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine lies in its tripartite structural design. Each substitution on the core heterocycle serves a precise mechanistic purpose:

  • The Pyrrolo[2,1-f][1,2,4]triazine Core: This 5,6-fused system acts as a 7-deazapurine mimic. Unlike endogenous purines, the altered nitrogen placement disrupts recognition by certain ubiquitous metabolic enzymes (e.g., adenosine deaminase) while maintaining critical hydrogen-bonding vectors required for kinase hinge-binding[1].

  • The 7-Fluoro Substituent (Metabolic Shield): The introduction of a fluorine atom at the C-7 position of the pyrrole ring is a deliberate design choice to improve metabolic stability. The strong inductive electron-withdrawing effect of fluorine lowers the HOMO energy of the pyrrole ring, shielding it from oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Furthermore, it modulates the pKa of the scaffold, often improving cell permeability and cytotherapeutic margins in antiviral applications[2].

  • The 2,4-Dichloro Handles (Orthogonal Reactivity): The two chlorine atoms on the triazine ring provide orthogonal handles for sequential functionalization. Because the C-4 position is flanked by the bridgehead nitrogen and the triazine nitrogen, it is highly electron-deficient, allowing for strict regiocontrol during nucleophilic aromatic substitution (S_NAr).

ScaffoldLogic Core 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine CAS: 1315591-95-7 C4 C-4 Position Primary Electrophile (Fast SNAr) Core->C4 High Reactivity C2 C-2 Position Secondary Electrophile (Slow SNAr / Cross-Coupling) Core->C2 Latent Reactivity C7 C-7 Fluoro Metabolic Shield (CYP450 Resistance) Core->C7 Electronic Modulation

Fig 1. Electronic architecture and reactivity logic of the 7-fluoro-pyrrolo-triazine scaffold.

Regioselective Functionalization Logic

As an application scientist, the most common failure point I observe in the functionalization of di-halogenated heterocycles is poor regiocontrol, leading to complex mixtures of C-2, C-4, and bis-substituted products.

For 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine, S_NAr occurs preferentially at the C-4 position . The causality behind this is the stabilization of the intermediate Meisenheimer complex. When a nucleophile attacks C-4, the resulting negative charge is efficiently delocalized onto the highly electronegative N-3 and the bridgehead nitrogen. Attack at C-2 lacks this optimal delocalization pathway. Consequently, by strictly controlling temperature (0 °C) and stoichiometry (1.05 equivalents of nucleophile), chemists can achieve >99:1 regioselectivity for C-4 substitution[3].

Once the C-4 position is aminated or alkoxylated, the electron-donating nature of the newly introduced substituent (e.g., an amine) pushes electron density back into the triazine ring. This deactivates the remaining C-2 chloride toward further S_NAr, requiring either elevated temperatures for a second S_NAr or the use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to functionalize the C-2 position.

Quantitative Reaction Parameters
ParameterStep 1: C-4 S_NAr (Amination)Step 2: C-2 Functionalization (Suzuki)
Nucleophile/Partner Primary or Secondary AminesAryl/Heteroaryl Boronic Acids
Catalyst/Base DIPEA (2.0 eq)Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq)
Solvent System DCM or THF (Anhydrous)1,4-Dioxane / H₂O (4:1, Degassed)
Temperature 0 °C warming to 25 °C80 °C to 90 °C
Regioselectivity >99:1 (C-4 over C-2)N/A (C-4 is already substituted)
Typical Yield 85% – 95%65% – 85%

Table 1. Standardized parameters for the sequential functionalization of the scaffold.

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating In-Process Controls (IPCs).

Protocol 1: Regioselective C-4 Amination

Objective: Install an amine at C-4 while preserving the C-2 chloride.

  • Initialization: Charge a dry, argon-purged round-bottom flask with 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Higher initial temperatures increase the kinetic energy of the system, degrading the thermodynamic preference for C-4 and leading to bis-amination.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Dropwise, add the desired primary amine (1.05 eq) dissolved in a minimal volume of DCM. Causality: DIPEA is chosen over stronger bases (like NaH) to prevent degradation of the triazine core and to act solely as an acid scavenger for the generated HCl.

  • IPC Check (LC-MS): After 2 hours, sample the reaction. The UV trace should show >95% conversion to the mono-aminated product. The mass spectrum will show the characteristic isotopic pattern of a single chlorine atom ( [M]+/[M+2]+ in a 3:1 ratio).

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: C-2 Suzuki-Miyaura Cross-Coupling

Objective: Couple an aryl group to the deactivated C-2 position.

  • Initialization: Dissolve the C-4 aminated intermediate (1.0 eq) and the desired arylboronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water (0.1 M).

  • Degassing: Sparge the solution with argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.

  • Catalyst Addition: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (0.05 eq). Heat the mixture to 90 °C.

  • IPC Check (LC-MS): Monitor at 4 hours and 12 hours. Complete disappearance of the starting material indicates success.

  • Purification: Filter through a pad of Celite to remove palladium black. Concentrate and purify via preparative HPLC to yield the fully functionalized bioisostere.

ProtocolWorkflow Start Starting Material: 1.0 eq Core Scaffold Step1 C-4 Amination: Add 1.05 eq R-NH2, 2.0 eq DIPEA in DCM at 0°C Start->Step1 IPC1 IPC (LC-MS): Verify >95% conversion to Mono-aminated Intermediate Step1->IPC1 2-4 Hours Step2 C-2 Suzuki Coupling: Add 1.2 eq R-B(OH)2, Pd(dppf)Cl2, K2CO3 in Dioxane/H2O at 90°C IPC1->Step2 If Pass IPC2 IPC (LC-MS): Verify complete consumption of C-2 Chloride Step2->IPC2 12 Hours End Final Product: Purified via Prep-HPLC IPC2->End If Pass

Fig 2. Self-validating experimental workflow for sequential orthogonal functionalization.

Conclusion

The 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine scaffold is a masterclass in rational chemical design. By leveraging the inherent electrophilic disparity between the C-4 and C-2 positions, researchers can rapidly assemble complex, metabolically stable purine bioisosteres. Strict adherence to the thermal and stoichiometric controls outlined in this guide ensures high-fidelity synthesis, accelerating the transition from hit-to-lead in oncology and virology campaigns.

References

  • Draffan, A. G., et al. (2014). Derivatives of imidazotriazine and pyrrolotriazine C-nucleosides as potential new anti-HCV agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 4984-4988.[Link]

  • Simplicio, A. L., et al. (2013). Pyrazolo-triazine derivatives as selective cyclin-dependent kinase inhibitors. World Intellectual Property Organization.
  • Southern Medical University China, et al. (2020). CD73 Inhibitors and Applications Thereof. Australian Patent Office.

Sources

Exploratory

An In-depth Technical Guide to 2,4-Dichloro-7-fluoropyrrolo[2,1-F]triazine and its Core Scaffold: A Keystone for Modern Drug Discovery

An In-depth Technical Guide to 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine and its Core Scaffold: A Keystone for Modern Drug Discovery This guide offers a comprehensive technical overview of 2,4-Dichloro-7-fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine and its Core Scaffold: A Keystone for Modern Drug Discovery

This guide offers a comprehensive technical overview of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine, with a primary focus on its foundational scaffold, 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine. The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2][4] Its structural resemblance to purine nucleosides has made it a fertile ground for the development of a new generation of therapeutics, including potent kinase inhibitors and antiviral agents.[2][4] This document will delve into the synthesis, chemical properties, and extensive applications of this scaffold, providing researchers, scientists, and drug development professionals with a detailed understanding of its utility and potential.

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of a pyrrole ring with a 1,2,4-triazine ring system creates a unique bicyclic heteroaromatic scaffold with a distinct electronic and spatial arrangement. This structure serves as a versatile template that can be strategically modified to interact with a variety of biological targets. The dichlorinated intermediate, 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine, is a particularly valuable building block due to the differential reactivity of its two chlorine atoms, which allows for sequential and regioselective nucleophilic substitutions. This feature enables the construction of diverse chemical libraries for screening and lead optimization in drug discovery programs.[5]

The introduction of a fluorine atom at the 7-position, as in 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine, can further enhance the pharmacological properties of the molecule. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.

CAS Registry Number:

  • 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1][2][3]triazine: 1315591-95-7

  • 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine: 918538-05-3[6][7]

Physicochemical Properties of the Core Scaffold

Understanding the fundamental physicochemical properties of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine is crucial for its application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₆H₃Cl₂N₃PubChem[6]
Molecular Weight 188.01 g/mol PubChem[6]
Appearance SolidSigma-Aldrich[7]
Purity ≥97%Sigma-Aldrich[7]
Storage Temperature AmbientSigma-Aldrich[7]
InChI Key BSZGZNRUUJXKKQ-UHFFFAOYSA-NSigma-Aldrich[7]
Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various synthetic routes, typically starting from either a pyrrole or a triazine precursor.[8] A general understanding of these synthetic strategies is essential for the preparation of derivatives such as the 2,4-dichloro and 2,4-dichloro-7-fluoro analogs.

A common approach involves the condensation of a 1-aminopyrrole derivative with a suitable cyclizing agent. For instance, the reaction of a 1-aminopyrrole with formamidine acetate can lead to the formation of the triazine ring fused to the pyrrole.[8]

To obtain the 2,4-dichloro-substituted scaffold, a multi-step synthesis is often employed, which may involve the construction of a pyrrolotriazinedione intermediate followed by chlorination.

Pyrrole Pyrrole Derivative Aminopyrrole 1-Aminopyrrole Pyrrole->Aminopyrrole N-amination Cyclization Cyclization (e.g., with formamidine acetate) Aminopyrrole->Cyclization Pyrrolotriazine Pyrrolo[2,1-f][1,2,4]triazine Cyclization->Pyrrolotriazine Dione Pyrrolotriazinedione Intermediate Pyrrolotriazine->Dione Oxidation Chlorination Chlorination (e.g., with POCl₃) Dione->Chlorination Dichloro 2,4-Dichloropyrrolo [2,1-f][1,2,4]triazine Chlorination->Dichloro

Caption: Generalized synthetic pathway to the 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine scaffold.

Chemical Reactivity and Application in Library Synthesis

The two chlorine atoms at the 2- and 4-positions of the triazine ring are highly susceptible to nucleophilic substitution, making 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine an excellent starting material for creating diverse libraries of compounds.[5] The reactivity of these positions allows for the sequential introduction of different nucleophiles, such as amines, alcohols, and thiols. This stepwise functionalization is a powerful tool for structure-activity relationship (SAR) studies.

Experimental Protocol: Sequential Nucleophilic Substitution

This protocol describes a general procedure for the sequential substitution of the chlorine atoms on the 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine core.

Materials:

  • 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine

  • First nucleophile (e.g., a primary or secondary amine)

  • Second nucleophile (e.g., a different amine or an alcohol)

  • A suitable base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • First Substitution:

    • Dissolve 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add the first nucleophile (1.0-1.1 eq) and the base (1.1-1.2 eq) to the reaction mixture.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, work up the reaction mixture by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the monosubstituted product by column chromatography on silica gel.

  • Second Substitution:

    • Dissolve the purified monosubstituted intermediate (1.0 eq) in a suitable anhydrous solvent under an inert atmosphere.

    • Add the second nucleophile (1.1-1.5 eq) and the base (1.2-2.0 eq).

    • Heat the reaction mixture to an appropriate temperature (e.g., 50-100 °C) and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.

    • Dry the organic layer, concentrate, and purify the final disubstituted product by column chromatography or recrystallization.

This sequential substitution strategy is fundamental to exploring the chemical space around the pyrrolo[2,1-f][1][2][3]triazine scaffold and is a key reason for its "privileged" status.

Applications in Drug Development: A Focus on Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold has proven to be a highly effective template for the design of potent and selective kinase inhibitors.[1][2][4] Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][4]

Derivatives of 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine have been successfully developed as inhibitors of several important kinases, including:

  • Epidermal Growth Factor Receptor (EGFR): The attachment of a 4-((3-chloro-4-fluorophenyl)amino) substituent to the pyrrolotriazine core has yielded potent inhibitors of EGFR tyrosine kinase activity.[3]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Modification with a 4-((3-hydroxy-4-methylphenyl)amino) group has led to effective inhibitors of VEGFR-2, a key regulator of angiogenesis.[3]

  • Anaplastic Lymphoma Kinase (ALK): 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine derivatives have been designed as potent ALK inhibitors for the treatment of non-small cell lung cancer.[2]

  • Janus Kinase 2 (JAK2): The scaffold has also been utilized to develop inhibitors of JAK2, a kinase involved in hematopoietic cell signaling.[9]

  • Phosphatidylinositol 3-kinase (PI3K): Certain pyrrolo[2,1-f][1][2][3]triazine compounds have shown efficacy in inhibiting the PI3K pathway, which is frequently overactive in tumors.[10]

Mechanism of Action: ATP-Competitive Inhibition

Many pyrrolotriazine-based kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site.[3] The planar, heteroaromatic nature of the scaffold allows it to fit into the adenine-binding pocket, while the strategically placed substituents at the 2- and 4-positions form key interactions with the surrounding amino acid residues, conferring both potency and selectivity.

cluster_0 Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) GrowthFactor->Receptor KinaseDomain Intracellular Kinase Domain Receptor->KinaseDomain Substrate Substrate Protein KinaseDomain->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate KinaseDomain->PhosphoSubstrate ATP ATP ATP->KinaseDomain Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) PhosphoSubstrate->Downstream Inhibitor Pyrrolotriazine Inhibitor Inhibitor->KinaseDomain Blocks ATP Binding

Caption: Mechanism of action of pyrrolotriazine-based kinase inhibitors in a generic signaling pathway.

Quantitative Data: Inhibitory Activity of Representative Compounds

The following table summarizes the inhibitory concentrations (IC₅₀) of some pyrrolo[2,1-f][1][2][3]triazine derivatives against their target kinases, demonstrating the potency of this scaffold.

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 21 (a 2,7-disubstituted derivative)ALK10 ± 2Singh et al., 2021[2]
BMS-599626 (AC480)EGFR~1Traxler et al., 2004
A 2,7-disubstituted derivativeJAK20.17 ± 0.03Weinberg et al., 2011
Antiviral Potential

Beyond cancer, the pyrrolo[2,1-f][1][2][3]triazine scaffold is a key component of the antiviral drug Remdesivir, a nucleotide analog prodrug with broad-spectrum antiviral activity.[2][4] This highlights the versatility of this heterocyclic system in targeting different classes of enzymes. Furthermore, derivatives of pyrrolo[2,1-f][1][2][3]triazine have been investigated for their activity against the influenza virus, with some compounds showing promising inhibitory effects on viral neuraminidase.[11][12]

Conclusion

The 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine scaffold and its derivatives, including the 7-fluoro analog, represent a highly valuable class of compounds in modern drug discovery. Their synthetic tractability, coupled with their ability to potently and selectively modulate the activity of key biological targets like protein kinases, has established them as a "privileged" scaffold. The continued exploration of the chemical space around this core structure holds immense promise for the development of novel therapeutics to address unmet medical needs in oncology, virology, and beyond.

References

  • Singh, S., Utreja, D., & Kumar, V. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research, 31(1), 1–25. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Medicinal Chemistry Research. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry, 47(16), 4054–4059. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. PubMed. [Link]

  • Boryczka, S., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances. [Link]

  • PubChem. (n.d.). 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine. [Link]

  • Krivoshchapov, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Google Patents. (n.d.). WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof.

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. [Link]

  • Ren, Y., et al. (2014). Design, Synthesis, and Evaluation of pyrrolo[2,1-f][1][2][3]triazine Derivatives as Novel Hedgehog Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Krivoshchapov, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [Link]

Sources

Foundational

Physicochemical Properties and Synthetic Utility of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine: A Privileged Scaffold in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged heterocyclic scaffolds. 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine has emerged as a highly versatile, purine-isosteric building block. By strategically positioning a bridgehead nitrogen and incorporating a fluorine atom at the C7 position, this scaffold offers a unique combination of electronic activation for sequential functionalization and enhanced metabolic stability. This technical guide provides an in-depth analysis of its physicochemical properties, structural causality, and self-validating experimental protocols for its application in drug development, particularly in the synthesis of ATP-competitive kinase inhibitors[1].

Core Physicochemical Properties

To facilitate experimental design, the foundational quantitative data of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine is summarized below[2],[3]:

PropertyValue / Description
IUPAC Name 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine
CAS Registry Number 1315591-95-7
Molecular Formula C₆H₂Cl₂FN₃
Molecular Weight 206.00 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Highly soluble in polar aprotic solvents (DMF, DMSO, DCM, MeCN); poorly soluble in water.
Reactivity Profile Highly electrophilic at C4; moderately electrophilic at C2.

Structural & Electronic Profiling: The Causality of the Scaffold

As a Senior Application Scientist, it is critical to understand why this specific scaffold is chosen over traditional pyrimidines or purines. The causality lies in its unique electronic distribution[4]:

  • Purine Bioisosterism & The Bridgehead Nitrogen: The pyrrolo[2,1-f][1,2,4]triazine core is a bioisostere of purine and pyrrolo[2,3-d]pyrimidine[5]. The bridgehead nitrogen donates electron density into the pyrrole ring while simultaneously withdrawing it from the triazine ring. This renders the triazine carbons (C2 and C4) highly electron-deficient and primed for nucleophilic attack.

  • The C7-Fluoro Advantage: The introduction of a fluorine atom at C7 serves a dual purpose. First , it inductively withdraws electron density, further lowering the LUMO of the triazine ring and accelerating nucleophilic aromatic substitution (S_NAr). Second , it blocks CYP450-mediated metabolic oxidation at the electron-rich pyrrole ring, significantly extending the pharmacokinetic half-life of downstream drug candidates[6].

  • Regioselective S_NAr Causality: The two chlorine atoms at C2 and C4 are not electronically equivalent. The C4 position is flanked by the bridgehead nitrogen and N3. Upon nucleophilic attack at C4, the resulting Meisenheimer intermediate is highly stabilized by delocalization onto both adjacent nitrogens. Consequently, the activation energy for S_NAr at C4 is significantly lower than at C2, allowing for precise, sequential functionalization without the need for protecting groups.

Mechanistic Pathway: Regioselective Functionalization

The intrinsic regioselectivity of the 2,4-dichloro system dictates the synthetic workflow. The standard trajectory involves a primary S_NAr at C4, followed by a secondary S_NAr or palladium-catalyzed cross-coupling at the less reactive C2 position.

SNAr_Pathway SM 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine Nu1 Amine Nucleophile DIPEA, 0°C SM->Nu1 Int C4-Aminated 2-Chloro Intermediate Nu1->Int Regioselective SNAr at C4 Nu2 Boronic Acid Pd(dppf)Cl2, 90°C Int->Nu2 Prod C2, C4-Disubstituted Target Scaffold Nu2->Prod Suzuki Coupling at C2

Fig 1: Regioselective sequential functionalization of the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Experimental Protocols: Self-Validating Systems

To ensure high fidelity in library synthesis, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Regioselective C4-Amination (S_NAr)

Objective: To selectively substitute the C4-chloride with an amine while preserving the C2-chloride.

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine in anhydrous dichloromethane (DCM) to a 0.1 M concentration. Causality: Aprotic solvents prevent competitive solvolysis of the highly reactive C4-chloride.

  • Base Addition: Add 1.5 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to neutralize the HCl byproduct, preventing the deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Cool the reaction vessel to 0 °C and dropwise add 1.05 eq of the target amine. Causality: Strict temperature control (0 °C to RT) is critical. Elevated temperatures provide enough thermal energy to overcome the higher activation barrier at C2, leading to a loss of regioselectivity and the formation of di-aminated byproducts.

  • Monitoring & Quench: Stir for 2-4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM.

  • Validation Checkpoint: Analyze the crude mixture via ¹H NMR. Successful C4-amination is confirmed by a characteristic upfield shift of the pyrrole protons (C5 and C6) compared to the starting material, driven by the electron-donating resonance effect of the newly installed C4-amine. LC-MS must show a single major peak with an isotopic pattern characteristic of a single chlorine atom (M and M+2 in a 3:1 ratio).

Protocol B: C2-Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl/heteroaryl group at the unactivated C2 position.

  • Setup: In a Schlenk tube, combine 1.0 eq of the C4-aminated-2-chloro intermediate, 1.2 eq of the aryl boronic acid, and 3.0 eq of K₂CO₃.

  • Solvent & Degassing: Add a 1,4-Dioxane/H₂O (4:1 v/v) mixture. Degas by sparging with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the competitive homocoupling of the boronic acid.

  • Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂. Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the oxidative addition of the highly unactivated S_NAr-resistant C2-chloride.

  • Execution: Heat to 90 °C for 8-12 hours, then filter through Celite and purify via flash chromatography.

  • Validation Checkpoint: The complete disappearance of the chlorine isotopic signature in the mass spectrum confirms conversion. 2D NOESY NMR can be utilized to confirm the spatial proximity of the C2-aryl protons to the C4-substituent, validating the final regiochemistry.

Applications in Drug Development: Kinase Inhibition Trajectory

The 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine core is a cornerstone in the development of targeted kinase inhibitors, particularly against VEGFR-2, FGFR-1, and ALK[1],[4]. The triazine core mimics the adenine ring of ATP, allowing it to bind deeply within the kinase hinge region.

Drug_Discovery_Trajectory Core 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine Mod1 Regioselective SNAr at C4 (Arylamines) Core->Mod1 Mod2 Cross-Coupling at C2 (Suzuki-Miyaura) Mod1->Mod2 Kinase Targeted Kinase Inhibitors (VEGFR, FGFR, ALK) Mod2->Kinase Mech1 C4-Substituent: Solvent Channel Binding Kinase->Mech1 Mech2 Triazine Core: ATP Hinge Hydrogen Bonding Kinase->Mech2 Mech3 C7-Fluoro: Metabolic Blockade Kinase->Mech3

Fig 2: Trajectory and mechanistic rationale for kinase inhibitor development from the core scaffold.

By modularly varying the S_NAr nucleophile at C4 and the cross-coupling partner at C2, researchers can fine-tune the molecule to exploit specific solvent-exposed channels and hydrophobic pockets unique to the target kinase, thereby achieving high selectivity profiles[6].

References

  • Title : Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases | Source : Cancer Research - AACR Journals | URL :[Link]

  • Title : Bioactive pyrrole-based compounds with target selectivity | Source : PMC - NIH | URL :[Link]

  • Title : Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines | Source : ACS Omega | URL :[Link]

  • Title: US6869952B2 - Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases | Source: Google Patents | URL

Sources

Exploratory

The Pyrrolo[2,1-f][1,2,4]triazine Scaffold: A Bimodal Pharmacophore in Antiviral and Oncological Drug Development

Executive Summary The pyrrolo[2,1-f][1,2,4]triazine heterocyclic system has emerged as a privileged structural motif in modern medicinal chemistry. By acting as an isostere to naturally occurring purines, this scaffold e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine heterocyclic system has emerged as a privileged structural motif in modern medicinal chemistry. By acting as an isostere to naturally occurring purines, this scaffold effectively mimics endogenous nucleobases and ATP, allowing it to interface with critical enzymatic targets across diverse disease states. This technical guide provides an in-depth mechanistic analysis of pyrrolo[2,1-f][1,2,4]triazine derivatives, focusing on their two primary modes of action: the inhibition of viral RNA-dependent RNA polymerases (RdRp) (exemplified by remdesivir) and the competitive inhibition of receptor tyrosine kinases (RTKs) (exemplified by brivanib).

The Structural Rationale of Pyrrolo[2,1-f][1,2,4]triazines

The core of pyrrolo[2,1-f][1,2,4]triazine contains a bridgehead nitrogen and an N-N bond, creating an electron-rich, planar bicyclic system. This architecture is bioisosteric to the purine ring (adenine and guanine) but possesses distinct electronic distribution and hydrogen-bonding capabilities. This subtle structural deviation from natural purines is the cornerstone of its therapeutic efficacy: it is recognized by target enzymes (like polymerases and kinases) as a natural substrate but fails to propagate the standard biochemical cascade, thereby acting as a potent inhibitor [4].

Antiviral Mechanism of Action: RdRp Inhibition

Nucleoside analogues based on the pyrrolo[2,1-f][1,2,4]triazine core are highly effective against a broad spectrum of RNA viruses, including Filoviridae (Ebola) and Coronaviridae (SARS-CoV-2). The most prominent derivative, Remdesivir (GS-5734) , is a phosphoramidate prodrug that requires intracellular bioactivation [1, 2].

Mechanistic Pathway

Remdesivir enters the host cell and undergoes esterase-mediated cleavage to form a monophosphate intermediate (GS-704277). Subsequent phosphorylation by host kinases yields the active nucleoside triphosphate analogue (GS-443902). This active metabolite competes with endogenous ATP for incorporation into the nascent viral RNA transcript by the viral RdRp. Once incorporated, the pyrrolotriazine moiety causes a steric clash with the polymerase machinery, leading to delayed chain termination (typically three nucleotides downstream of incorporation), effectively halting viral replication [1, 6].

G A Remdesivir (Prodrug) B Intracellular Esterase Cleavage A->B C Monophosphate (GS-704277) B->C D Host Kinase Phosphorylation C->D E Triphosphate Analogue (GS-443902) D->E F Viral RdRp Incorporation E->F Competes with ATP G Delayed RNA Chain Termination F->G +3 Nucleotides

Intracellular bioactivation of Remdesivir and subsequent inhibition of viral RdRp.

Quantitative Data: Antiviral Efficacy
CompoundViral TargetPrimary MechanismIC50 / EC50
Remdesivir SARS-CoV-2RdRp Inhibition (Delayed Termination)~0.77 µM (Cell-based)
Compound 26a Ebola Virus (EBOV)RdRp InhibitionLow micromolar
Pyrrolotriazine Deriv. Influenza A (H1N1)Neuraminidase Inhibition4 µg/mL [4]
Self-Validating Protocol: RdRp Primer Extension & Inhibition Assay

To rigorously prove the causality of delayed chain termination, the following self-validating biochemical assay is employed.

  • Step 1: Enzyme & Template Preparation. Assemble recombinant viral RdRp complex (e.g., nsp12/nsp7/nsp8 for SARS-CoV-2) and a synthetic RNA template-primer duplex.

    • Causality & Rationale: Using the purified holoenzyme ensures that the observed inhibition is a direct result of compound-enzyme interaction, ruling out off-target cellular effects.

  • Step 2: Triphosphate Validation. Utilize the synthetically prepared triphosphate form of the pyrrolotriazine (e.g., GS-443902) rather than the prodrug.

    • Causality & Rationale: Polymerases cannot process prodrugs. Supplying the pre-activated NTP isolates the polymerase mechanism from intracellular metabolic variables.

  • Step 3: Competitive Extension Reaction. Incubate the RdRp complex with the RNA template, natural NTPs, and varying concentrations of the pyrrolotriazine NTP. Include a control lane with only natural NTPs (positive control) and a lane with a catalytically dead RdRp mutant (negative control).

  • Step 4: Orthogonal Readout (High-Resolution Gel & MS). Quench the reaction and resolve the RNA products on a denaturing polyacrylamide gel.

    • Causality & Rationale: The gel will visually confirm if the RNA transcript is truncated. To validate delayed termination, extract the truncated band and analyze via MALDI-TOF Mass Spectrometry. The MS data must show the exact mass of the RNA primer + the pyrrolotriazine analogue + exactly 3 subsequent natural nucleotides, definitively proving the i+3 delayed termination mechanism [1].

Oncological Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition

Beyond virology, the pyrrolo[2,1-f][1,2,4]triazine core is a highly effective scaffold for designing ATP-competitive kinase inhibitors. Because angiogenesis is a critical driver of tumor growth, targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1) is a validated oncological strategy [3, 5].

Mechanistic Pathway

Compounds such as BMS-582664 (Brivanib) utilize the pyrrolotriazine core to anchor into the adenine-binding pocket of the kinase domain. By forming critical hydrogen bonds with the hinge region of the kinase, these derivatives block the binding of endogenous ATP. This competitive blockade prevents the autophosphorylation of tyrosine residues on the receptor's intracellular domain, thereby silencing downstream signaling cascades (such as MAPK and PI3K/AKT) and halting endothelial cell proliferation and tumor angiogenesis [3, 5].

G A Pyrrolotriazine Inhibitor (e.g., BMS-582664) B VEGFR-2 / FGFR-1 Kinase Domain A->B C ATP-Competitive Binding at Hinge Region B->C D Blockade of Autophosphorylation C->D E Inhibition of Downstream Signaling (MAPK/PI3K) D->E F Suppression of Angiogenesis & Tumor Growth E->F

Kinase inhibition pathway of pyrrolotriazine derivatives targeting tumor angiogenesis.

Quantitative Data: Kinase Inhibitory Efficacy
CompoundKinase TargetPrimary MechanismIC50
BMS-582664 (Brivanib) VEGFR-2ATP-Competitive Inhibition25 nM[3]
BMS-582664 (Brivanib) FGFR-1ATP-Competitive Inhibition148 nM [3]
Piperidine-3-ol Deriv. ALKAutophosphorylation Blockade3–57 nM [2]
Self-Validating Protocol: RTK Inhibition & Cellular Angiogenesis Assay

To validate the efficacy and specificity of a pyrrolotriazine kinase inhibitor, a dual-tiered (biochemical to functional) protocol is required.

  • Step 1: Radiometric Kinase Assay. Incubate recombinant VEGFR-2 kinase domain with a synthetic phosphoryl acceptor polymer (e.g., poly(Glu,Tyr) 4:1), 1 µM ATP, and 4 µCi/ml[γ-33P]ATP in the presence of titrated pyrrolotriazine inhibitor (0.003 - 25 µM) [5].

    • Causality & Rationale: The radiometric readout provides absolute quantification of phosphate transfer. A dose-dependent decrease in 33P incorporation directly proves ATP-competitive inhibition at the isolated target.

  • Step 2: Internal Control implementation. Run parallel assays against non-target kinases (e.g., serine/threonine kinases).

    • Causality & Rationale: Establishing a selectivity profile ensures the compound is not a promiscuous ATP-mimic, validating its targeted mechanism.

  • Step 3: Orthogonal Cellular Validation (HUVEC Proliferation). Treat Human Umbilical Vein Endothelial Cells (HUVECs) with VEGF to stimulate proliferation. Introduce the pyrrolotriazine inhibitor and measure cell viability via an MTT assay.

    • Causality & Rationale: Biochemical inhibition does not guarantee cellular efficacy due to membrane permeability issues. If the compound inhibits HUVEC proliferation at nanomolar concentrations without affecting non-stimulated tumor cell lines, it validates the compound's specific anti-angiogenic mechanism of action in a physiological environment [3].

Conclusion

The pyrrolo[2,1-f][1,2,4]triazine scaffold is a masterclass in bioisosteric drug design. By closely mimicking purine bases while altering the electronic and steric landscape, derivatives of this core can be precisely tuned. Whether functionalized as a phosphoramidate prodrug to induce delayed chain termination in viral polymerases, or optimized as a small molecule to competitively block ATP in the hinge region of oncogenic kinases, this scaffold remains a highly versatile and critical tool in the pharmaceutical development pipeline.

References

Sources

Foundational

Structural and Synthetic Profiling of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine: A Privileged Scaffold in Kinase Inhibition and Antiviral Drug Design

Executive Summary In the landscape of modern targeted therapeutics, the architectural selection of core heterocycles dictates both the pharmacokinetic viability and the target-binding affinity of a drug candidate. 2,4-Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern targeted therapeutics, the architectural selection of core heterocycles dictates both the pharmacokinetic viability and the target-binding affinity of a drug candidate. 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS: 1315591-95-7) has emerged as a highly versatile, privileged scaffold[1]. Functioning as a purine bioisostere, the pyrrolo[2,1-f][1,2,4]triazine core is structurally integral to a myriad of FDA-approved kinase inhibitors and broad-spectrum antiviral nucleoside analogs, including the SARS-CoV-2 therapeutic remdesivir[2].

This whitepaper provides an in-depth technical analysis of the compound's physicochemical properties, the mechanistic rationale behind its specific halogenation pattern, and a validated protocol for its regioselective functionalization.

Physicochemical Properties & Structural Identity

The introduction of a fluorine atom at the C7 position of the parent 2,4-dichloropyrrolo[2,1-f][1,2,4]triazine core (which has a molecular weight of 188.01 g/mol [3]) shifts the molecular weight to 206.01 g/mol [4]. This modification is not merely structural but deeply functional, altering the lipophilicity and metabolic stability of the molecule.

ParameterValue
IUPAC Name 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine
CAS Registry Number 1315591-95-7
Molecular Formula C 6​ H 2​ Cl 2​ FN 3​
Molecular Weight 206.01 g/mol
Exact Mass 206.0046 Da
SMILES FC1=CC=C2C(Cl)=NC(Cl)=N2
Structural Class Fused bicyclic heteroaromatic (Purine bioisostere)

Data compiled from verified chemical registries and structural databases[4][5].

Mechanistic Rationale: The Logic of the Halogenation Pattern

As an Application Scientist designing synthetic routes for novel therapeutics, the choice of starting materials must be governed by predictive reactivity and metabolic foresight. The 2,4-dichloro-7-fluoro substitution pattern is engineered for two specific purposes:

A. Differential Electrophilicity (C2 vs. C4)

The triazine ring contains two chlorine atoms at the C2 and C4 positions. Due to the electron-withdrawing nature of the adjacent bridgehead nitrogen and the N3 nitrogen, the C4 position is highly activated . This creates a steep electrophilic gradient between the two carbons. Nucleophilic aromatic substitution (S N​ Ar) can be executed at C4 under mild, cold conditions (0°C) with >95% regioselectivity. The C2 chlorine remains inert under these conditions, acting as a stable handle for subsequent, more rigorous cross-coupling reactions (e.g., Suzuki-Miyaura coupling or high-temperature amination) later in the synthesis pipeline.

B. Metabolic Shielding via C7 Fluorination

The pyrrole ring of the bicyclic system is inherently electron-rich, making it a prime target for oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. By installing a highly electronegative fluorine atom at the C7 position, electron density is pulled away from the pyrrole ring. This C–F bond acts as a metabolic shield, preventing oxidative degradation while simultaneously increasing the overall lipophilicity (LogP) of the scaffold, which enhances cellular membrane permeability—a critical factor for intracellular kinase targets[2].

Synthetic & Functionalization Workflow

The following diagram illustrates the logical progression of functionalizing the 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine scaffold. The workflow exploits the differential reactivity discussed above to build complex, bi-functionalized drug candidates.

Functionalization Scaffold 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine C4_Sub C4-Amination (Primary Amine, DIPEA, 0°C) Scaffold->C4_Sub Highly Electrophilic C4 Intermediate 4-Amino-2-chloro-7-fluoro Intermediate C4_Sub->Intermediate C2_Sub C2-Substitution (Amine/Boronic Acid, Pd-Cat, 80°C) Intermediate->C2_Sub Reduced Electrophilicity Requires Heat/Catalyst Final 2,4-Disubstituted Kinase Inhibitor / Nucleoside C2_Sub->Final

Fig 1: Regioselective functionalization workflow of the 2,4-dichloro-7-fluoropyrrolotriazine scaffold.

Experimental Protocol: Regioselective C4-Amination

To ensure high yields and absolute regiocontrol, the initial functionalization of the scaffold must be tightly regulated. The following protocol outlines the synthesis of a 4-amino-2-chloro-7-fluoro intermediate.

Objective: Exploit the C4 electrophilicity to install a primary amine while preserving the C2-Cl bond.

Step-by-Step Methodology:
  • Preparation: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 1.0 mmol of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine in 10 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is chosen as a sterically hindered, non-nucleophilic base. It acts as a proton sponge to neutralize the HCl byproduct driving the reaction forward, without competing with the primary amine for the electrophilic C4 carbon.

  • Nucleophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add 1.05 mmol of the desired primary amine dropwise over 10 minutes.

    • Causality: Maintaining 0°C kinetically freezes out any potential S N​ Ar side-reactions at the less reactive C2 position, ensuring absolute regioselectivity.

  • Reaction Monitoring: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor progression via Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

  • Quenching & Extraction: Upon consumption of the starting material, quench the reaction with 10 mL of saturated aqueous NH 4​ Cl. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and evaporate under reduced pressure to yield the crude product.

Analytical Validation (Self-Validating System):

Do not proceed to C2-substitution without verifying the integrity of the intermediate. A robust protocol must be self-validating:

  • LC-MS Analysis: Confirm the presence of the [M+H]+ peak. Crucially, the mass spectrum must display a characteristic 3:1 isotopic cluster (M / M+2). This isotopic signature proves the retention of exactly one chlorine atom (the C2-Cl), validating that over-substitution has not occurred.

  • 1 H NMR (CDCl 3​ ): Verify the emergence of the secondary amine proton (N-H) as a broad singlet. The pyrrole protons at C5 and C6 will exhibit slight upfield shifts due to the electron-donating resonance effect of the newly installed C4-amine.

References

  • [4] AiFChem. 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine - AiFChem. Available at:

  • [2] Singh, S., Utreja, D., & Kumar, V. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC. National Institutes of Health (NIH). Available at:

  • [3] National Center for Biotechnology Information. 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine - PubChem. Available at:

  • [1] Bidepharm. CAS:1315591-95-7, 2,4-二氯-7-氟吡咯并[2,1-f][1,2,4]三嗪. Available at:

  • [5] AA Blocks. Product Index - 1315591-95-7. Available at:

Sources

Exploratory

The Strategic Utility of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine in Advanced Drug Discovery

Executive Summary & Chemical Profiling In the landscape of modern medicinal chemistry, the search for novel, metabolically stable, and highly selective scaffolds is paramount. The pyrrolo[2,1-f][1,2,4]triazine core has e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profiling

In the landscape of modern medicinal chemistry, the search for novel, metabolically stable, and highly selective scaffolds is paramount. The pyrrolo[2,1-f][1,2,4]triazine core has emerged as a highly privileged purine and pyrazolo-pyrimidine bioisostere[1, 3]. It perfectly mimics the hydrogen-bonding network required to interact with the ATP-binding hinge region of various kinases and viral polymerases, while circumventing the intellectual property and metabolic liabilities associated with traditional purines.

The specific building block 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS: 1315591-95-7) is engineered for precision synthesis.

  • The 2,4-Dichloro Advantage: The two chlorine atoms possess distinct electronic environments. The C4 position is highly electron-deficient due to the para- and ortho-inductive/mesomeric effects of the adjacent triazine nitrogens. This allows for highly regioselective sequential functionalization—first via Nucleophilic Aromatic Substitution (SNAr) at C4, followed by transition-metal-catalyzed cross-coupling at C2 [4].

  • The 7-Fluoro Advantage: The introduction of a fluorine atom at the C7 position of the pyrrole ring serves a dual purpose. Pharmacokinetically, it blocks oxidative metabolism (e.g., by CYP450 enzymes) at a known metabolic soft spot. Pharmacodynamically, the highly electronegative fluorine alters the pKa of the core and can participate in orthogonal multipolar interactions or halogen bonding within lipophilic pockets of target proteins, drastically improving binding affinity [2].

Applications in Oncology: Precision Kinase Inhibition

Receptor Tyrosine Kinases (RTKs), such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), are critical targets in oncology. Overactivation of these receptors drives tumor proliferation via the PI3K/AKT and MAPK/ERK signaling cascades.

Derivatives of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine are utilized to synthesize potent, ATP-competitive Type I kinase inhibitors [2]. The triazine nitrogens act as hydrogen bond acceptors, interacting with the backbone amides of the kinase hinge region. The C4 substituent (typically an aniline or bulky amine) extends into the solvent-exposed region or selectivity pocket, while the C2 substituent (often an aryl or heteroaryl group) probes the ribose-binding pocket.

KinasePathway Ligand Growth Factor (e.g., FGF/EGF) Receptor RTK (FGFR/EGFR) (Hinge Region) Ligand->Receptor Activates PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor Pyrrolo-triazine Inhibitor Inhibitor->Receptor Blocks ATP Binding Proliferation Tumor Cell Proliferation PI3K->Proliferation Promotes Survival MAPK->Proliferation Promotes Division

Caption: Mechanism of action: Pyrrolo-triazine inhibitors block RTK signaling, halting tumor proliferation.

Quantitative Data: The Impact of the 7-Fluoro Modification

To understand the causality behind selecting the 7-fluoro substituted building block over the unsubstituted (7-H) variant, we must examine the structure-activity relationship (SAR) data. The table below summarizes the comparative advantages observed during lead optimization phases.

Table 1: Comparative Binding Affinities and Pharmacokinetic Properties

Scaffold ModificationC4 SubstitutionC2 SubstitutionTarget KinaseTypical IC₅₀ Range (nM)in vitro Half-Life (T₁/₂, min)
7-H Pyrrolo-triazineAnilinoArylFGFR115 - 50~30
7-F Pyrrolo-triazineAnilinoArylFGFR12 - 10 >120
7-H Pyrrolo-triazineAlkyl AmineHeteroarylEGFR20 - 80~45
7-F Pyrrolo-triazineAlkyl AmineHeteroarylEGFR5 - 15 >120

Data synthesis reflects standard SAR improvements where fluorination enhances both target residence time and metabolic stability.

Experimental Workflows: Sequential Functionalization

As an application scientist, I emphasize that successful library generation relies on self-validating, highly controlled synthetic protocols. The differentiation in reactivity between C4 and C2 is the cornerstone of this workflow.

SyntheticWorkflow Start 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine SNAr Step 1: SNAr Reaction (Nucleophile, Base, 0°C) Start->SNAr Amine/Alcohol Intermediate 4-Substituted-2-chloro- 7-fluoro derivative SNAr->Intermediate Regioselective (C4) Suzuki Step 2: Suzuki Coupling (Boronic Acid, Pd Cat, 90°C) Intermediate->Suzuki Aryl Boronic Acid Product 2,4-Disubstituted- 7-fluoro Target Suzuki->Product C-C Bond Formation (C2)

Caption: Logical workflow for the regioselective sequential functionalization of the pyrrolo-triazine core.

Protocol 1: Regioselective SNAr at the C4 Position

Objective: Introduce an amine nucleophile exclusively at the C4 position. Causality: The C4 position is highly electrophilic. Running the reaction at 0 °C to room temperature provides the thermodynamic control necessary to prevent the nucleophile from attacking the less reactive C2 position, ensuring >95% regioselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv). Scientific Logic: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile and driving the reaction forward.

  • Nucleophile Addition: Dropwise add the desired primary or secondary amine (1.05 equiv) dissolved in a minimal amount of solvent.

  • Reaction Monitoring: Stir the mixture, allowing it to slowly warm to room temperature. Monitor via TLC or LC-MS. The reaction is typically complete within 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The crude intermediate is usually of sufficient purity (>90%) for the next step.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C2 Position

Objective: Form a C-C bond at the C2 position using an aryl or heteroaryl boronic acid [4]. Causality: The remaining C2 chlorine is unreactive toward mild nucleophiles but readily undergoes oxidative addition with Palladium(0). A biphasic solvent system is utilized to dissolve both the organic substrate and the inorganic base required for the transmetalation step.

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the 4-substituted-2-chloro-7-fluoro intermediate (1.0 equiv) and the desired aryl boronic acid (1.5 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 equiv) and Potassium Carbonate (K₂CO₃) (3.0 equiv). Scientific Logic: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst deactivation.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 ratio).

  • Reaction: Seal the vessel, purge with argon, and heat to 90 °C for 4–8 hours (or 110 °C for 30 minutes if using microwave irradiation).

  • Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between Ethyl Acetate and water. Purify the concentrated organic phase via flash column chromatography to yield the final 2,4-disubstituted-7-fluoro target.

Conclusion

The 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine scaffold is a masterclass in rational drug design. By leveraging predictable, regioselective chemistry, researchers can rapidly generate diverse libraries of purine bioisosteres. The strategic placement of the 7-fluoro group ensures that the resulting candidates possess the metabolic resilience and binding affinity required to advance from in vitro hits to in vivo leads.

References

  • Title: Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines Source: ACS Omega (American Chemical Society) URL: [Link]

  • Title: Pyrrolo[2,1-f][1,2,4]triazine inhibitors of kinases Source: US Patent 6869952B2 URL
  • Title: Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue Source: Journal of Medicinal Chemistry (American Chemical Society) URL: [Link]

  • Title: Heteroaryl derivatives as sepiapterin reductase inhibitors Source: Canadian Patent CA3038280A1 URL

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Strategic Rationale The pyrrolo[2,1-f][1,2,4]triazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

The pyrrolo[2,1-f][1,2,4]triazine bicyclic system is a privileged pharmacophore, serving as a bioisostere for purine bases in the development of antiviral C-nucleosides (such as Remdesivir) and potent kinase inhibitors (such as PI3K and EGFR inhibitors) [1, 2].

The specific building block, 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine , is highly sought after in drug discovery. The 2,4-dichloro substitution provides orthogonal handles for sequential nucleophilic aromatic substitution ( SN​Ar ) or palladium-catalyzed cross-coupling reactions. Meanwhile, the fluorine atom at the C7 position modulates the pKa​ of the core, increases lipophilicity, and often enhances metabolic stability and target binding affinity [3, 4].

This application note details a robust, three-step synthetic route designed for scalability, focusing on mechanistic causality to ensure high yield and regioselectivity.

Retrosynthetic Analysis & Workflow

The synthesis is approached via a bottom-up assembly of the triazine ring onto a pre-formed pyrrole, followed by late-stage functionalization.

  • Annulation: Cyclization of 1-amino-1H-pyrrole-2-carboxamide to form the dione core.

  • Electrophilic Fluorination: Regioselective fluorination at the electron-rich C7 position.

  • Deoxychlorination: Conversion of the lactam tautomers to the highly reactive 2,4-dichloro species.

G A 1-Amino-1H-pyrrole- 2-carboxamide B Pyrrolo[2,1-f][1,2,4] triazine-2,4-dione A->B Step 1: Annulation (CDI, THF) C 7-Fluoro-pyrrolo[2,1-f] [1,2,4]triazine-2,4-dione B->C Step 2: Fluorination (Selectfluor, MeCN) D 2,4-Dichloro-7-fluoro pyrrolo[2,1-f][1,2,4]triazine C->D Step 3: Chlorination (POCl3, DIPEA)

Synthetic workflow for 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione

Causality & Design: 1,1'-Carbonyldiimidazole (CDI) is utilized as a mild, anhydrous phosgene equivalent. It reacts with the primary amine of 1-amino-1H-pyrrole-2-carboxamide to form an intermediate isocyanate/imidazolide, which undergoes rapid intramolecular cyclization with the adjacent carboxamide. This avoids the harsh acidic conditions of traditional urea melts, suppressing pyrrole polymerization [2].

Protocol:

  • Charge a dry, argon-purged 500 mL round-bottom flask with 1-amino-1H-pyrrole-2-carboxamide (10.0 g, 79.3 mmol) and anhydrous THF (200 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Add 1,1'-Carbonyldiimidazole (CDI) (15.4 g, 95.1 mmol, 1.2 equiv) portion-wise over 15 minutes to control the evolution of CO2​ gas.

  • Remove the ice bath and heat the reaction mixture to 65 °C (reflux) for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the highly polar starting material ( Rf​≈0.1 ) will convert to a UV-active spot ( Rf​≈0.4 ).

  • Cool the mixture to room temperature and concentrate under reduced pressure to 1/3 volume.

  • Add 1M HCl (100 mL) slowly to precipitate the product and neutralize imidazole byproducts.

  • Filter the resulting white solid, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 50 °C overnight to yield the dione (10.8 g, 90% yield).

Step 2: Regioselective Electrophilic Fluorination

Causality & Design: The pyrrolo[2,1-f][1,2,4]triazine core is an electron-rich heteroaromatic system. The C7 position (alpha to the bridgehead nitrogen) exhibits the highest HOMO coefficient, making it the most nucleophilic site. Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is chosen over F2​ gas or DAST because it acts as a mild, bench-stable source of electrophilic fluorine ( F+ ), preventing over-fluorination and minimizing oxidative degradation [3].

Protocol:

  • Suspend Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (10.0 g, 66.2 mmol) in anhydrous Acetonitrile (150 mL) and DMF (15 mL) to ensure complete dissolution.

  • Heat the mixture to 40 °C.

  • Add Selectfluor (25.8 g, 72.8 mmol, 1.1 equiv) in three equal portions over 1 hour.

  • Stir the reaction at 40 °C for an additional 12 hours. Self-Validation: LC-MS analysis should indicate the disappearance of the M+H 152 peak and the emergence of the M+H 170 peak.

  • Quench the reaction by adding saturated aqueous NaHCO3​ (50 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Combine organic layers, wash with brine (100 mL), dry over Na2​SO4​ , and concentrate.

  • Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate 7-fluoro-pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione as an off-white solid (8.4 g, 75% yield).

Step 3: Deoxychlorination to Target Compound

Causality & Design: Phosphorus oxychloride ( POCl3​ ) converts the lactam carbonyls to imidoyl chlorides. Using POCl3​ alone is often sluggish and requires excessive heating, which can degrade the fluorinated core. The addition of N,N-Diisopropylethylamine (DIPEA) serves a dual purpose: it acts as an acid scavenger for the generated HCl (preventing protolytic cleavage of the triazine) and forms a highly reactive Vilsmeier-Haack-type intermediate with POCl3​ , dramatically accelerating the chlorination [4].

Protocol:

  • In a 250 mL pressure-relieving sealed tube, suspend 7-fluoro-pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione (8.0 g, 47.3 mmol) in Toluene (80 mL).

  • Add POCl3​ (21.7 g, 13.2 mL, 141.9 mmol, 3.0 equiv).

  • Dropwise, add DIPEA (18.3 g, 24.7 mL, 141.9 mmol, 3.0 equiv) at room temperature. Caution: Mild exotherm.

  • Heat the mixture to 105 °C for 6 hours.

  • Cool the dark mixture to room temperature. Carefully pour the mixture into a vigorously stirred beaker of crushed ice (300 g) to quench excess POCl3​ . Critical Safety Step: Ensure temperature remains below 20 °C during quenching to prevent hydrolysis of the newly formed C-Cl bonds.

  • Extract with Dichloromethane (3 x 100 mL). Wash the combined organic phases with cold water (100 mL) and brine (100 mL).

  • Dry over MgSO4​ , filter, and concentrate under reduced pressure.

  • Purify via short-path silica gel filtration (100% Hexanes to 5% EtOAc in Hexanes) to yield 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine as a pale yellow crystalline solid (7.8 g, 80% yield).

Process Optimization Data

The following table summarizes the optimization of the critical Step 3 (Deoxychlorination), demonstrating the necessity of the amine additive for maximizing yield and suppressing degradation.

EntryReagent SystemSolventTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Impurity Profile
1 POCl3​ (10 eq)Neat1102465%42%High tar/polymerization
2 POCl3​ (3 eq)Toluene1102440%25%Mostly unreacted SM
3 POCl3​ (3 eq) + Et3​N (3 eq)Toluene105885%68%Mono-chloro intermediates
4 POCl3​ (3 eq) + DIPEA (3 eq) Toluene 105 6 >99% 80% Clean profile
5 POCl3​ (3 eq) + PhNMe2​ (3 eq)Toluene105695%74%Difficult base removal

Table 1: Optimization of the deoxychlorination step for the synthesis of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine.

References

  • Yang, C., et al. (2013). Pyrrolo[2,1-f][1,2,4]triazine compound, and preparation method and application thereof. WO2013177983A1. World Intellectual Property Organization. 1

  • Organic Process Research & Development. (2020). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir. Cambridge University Press / ACS. 2

  • ResearchGate. (2014). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1,2,4]triazine C-nucleosides.3

  • Mochulskaya, N. N., et al. (2023). Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. 4

Sources

Application

Protocol for nucleophilic aromatic substitution of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Mechanistic Rationale

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged, highly versatile bicyclic scaffold that serves as a vital structural motif in modern drug discovery. It is the parent moiety of several FDA-approved kinase inhibitors and broad-spectrum antiviral C-nucleoside analogs, most notably remdesivir [1].

When functionalizing this scaffold, 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine acts as a critical linchpin intermediate. The strategic placement of the 7-fluoro substituent exerts a strong inductive electron-withdrawing effect ( −I ) while simultaneously donating electron density via resonance ( +R ) into the pyrrole ring [2]. This finely tunes the electrophilicity of the triazine core, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

The Regioselectivity Paradigm: A common challenge in heterocyclic chemistry is achieving precise regiocontrol when multiple leaving groups are present. In the 2,4-dichloro system, the C4 position is significantly more electrophilic than the C2 position .

  • Kinetic Causality: The C4 carbon is flanked by the bridgehead nitrogen (N5) and the N3 nitrogen. Attack at C4 forms a highly stabilized anionic Meisenheimer complex, where the negative charge is effectively delocalized onto the electronegative bridgehead nitrogen[3].

  • Thermodynamic Causality: The C2 position, while still reactive, lacks this direct bridgehead stabilization and requires harsher conditions (elevated temperatures, stronger nucleophiles) to undergo substitution [4].

By exploiting this inherent electronic disparity, we can execute a sequential, two-step SNAr workflow to synthesize unsymmetrically 2,4-disubstituted analogs with near-perfect regiocontrol.

Experimental Workflow & Pathway Visualization

The following diagram illustrates the logical progression of the sequential SNAr methodology. The kinetic SNAr is performed under mild conditions to isolate the C4-substituted intermediate, followed by a thermodynamic SNAr to functionalize the C2 position.

SNAr_Workflow SM 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine Nuc1 Primary Amine (1.05 eq) DIPEA, iPrOH, 0°C to RT SM->Nuc1 SNAr 1 (Kinetic) Int1 C4-Substituted Intermediate (Regioselective) Nuc1->Int1 Nuc2 Secondary Nucleophile Heat (80-100°C) Int1->Nuc2 SNAr 2 (Thermodynamic) Prod 2,4-Disubstituted Target Compound Nuc2->Prod

Regioselective SNAr workflow for 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine.

Quantitative Data: Optimization of C4-Regioselectivity

To establish a robust protocol, solvent and base parameters were systematically evaluated using benzylamine as a model nucleophile. As shown in Table 1, the choice of solvent dictates the transition state stability.

Table 1: Optimization of Kinetic C4-Amination

Solvent Base Temperature Profile C4:C2 Ratio Isolated Yield (%) Mechanistic Causality / Observation
Dichloromethane TEA 25 °C (Isothermal) 85:15 78 Aprotic environment; fast reaction but poor regiocontrol.
Tetrahydrofuran DIPEA 0 °C to 25 °C 92:8 85 Better control, but sluggish conversion at 0 °C.
Isopropanol (iPrOH) DIPEA 0 °C to 25 °C >99:1 94 Protic solvent H-bonds with departing Cl⁻, lowering TS energy.

| Dimethylformamide | K₂CO₃ | 60 °C | 60:40 | 55 | Thermal energy overrides kinetic control; bis-substitution occurs. |

Detailed Experimental Protocols

Protocol A: Kinetic C4-Regioselective Amination (First SNAr)

This protocol is designed as a self-validating system. By strictly controlling stoichiometry and temperature, the risk of over-substitution is eliminated.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Solvation: Charge the flask with 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (1.00 g, 4.85 mmol, 1.0 equiv) and anhydrous isopropanol (24 mL) to achieve a 0.2 M concentration.

  • Cooling & Base Addition: Submerge the flask in an ice-water bath (0 °C). Add N,N -Diisopropylethylamine (DIPEA) (1.01 mL, 5.82 mmol, 1.2 equiv) dropwise via syringe. Rationale: DIPEA acts as an acid scavenger without competing as a nucleophile.

  • Nucleophile Addition: Dissolve the primary amine (5.09 mmol, 1.05 equiv) in 2 mL of anhydrous isopropanol. Add this solution dropwise over 15 minutes using a syringe pump to maintain a low localized concentration of the nucleophile.

  • In-Process Control (Self-Validation): Stir at 0 °C for 1 hour, then remove the ice bath. Monitor the reaction via LC-MS.

    • Validation Check: The starting material exhibits a distinct dichloro isotopic pattern ( M,M+2,M+4 in a 9:6:1 ratio). The reaction is complete when this signal disappears and is replaced by the C4-intermediate, which exhibits a monochloro isotopic pattern ( M,M+2 in a 3:1 ratio).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with ethyl acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (gradient: 10% to 40% EtOAc in Hexanes) to afford the pure C4-amino-2-chloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine intermediate.

Protocol B: Thermodynamic C2-Substitution (Second SNAr)

Because the C4-amine donates electron density into the triazine ring, the C2-chloride is significantly deactivated. Harsher conditions are required.

  • Preparation: In a heavy-walled microwave vial, dissolve the C4-substituted intermediate (1.0 equiv) in anhydrous 1,4-dioxane (0.1 M).

  • Reagent Addition: Add the secondary nucleophile (e.g., an aliphatic amine, aniline, or alkoxide) (2.5 equiv) and K₂CO₃ (3.0 equiv). Rationale: A large excess of nucleophile and a stronger inorganic base are necessary to drive the deactivated SNAr to completion.

  • Heating: Seal the vial and heat the mixture to 100 °C using a heating block (or microwave irradiation at 120 °C for 45 minutes).

  • In-Process Control: Monitor via LC-MS.

    • Validation Check: The successful formation of the target compound is confirmed by the complete disappearance of the monochloro isotopic pattern, yielding a single mass peak ( M ).

  • Workup & Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane ( 3×15 mL). Evaporate the solvent and purify the residue via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the 2,4-disubstituted target compound.

Troubleshooting & Best Practices

  • Moisture Sensitivity: The 2,4-dichloro starting material is susceptible to hydrolysis, which converts the highly reactive dichloro species into the inert pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. Always use anhydrous solvents and argon-purged glassware.

  • Premature Bis-Substitution: If LC-MS reveals a mass corresponding to the bis-substituted product during Protocol A, it indicates a failure in kinetic control. Ensure the nucleophile is added strictly at 0 °C and verify that the stoichiometry of the primary amine does not exceed 1.05 equivalents.

  • Sluggish C2-Substitution: If Protocol B stalls, consider switching the solvent to N -methyl-2-pyrrolidone (NMP) to allow for higher reaction temperatures (up to 150 °C), or utilize palladium-catalyzed Buchwald-Hartwig cross-coupling conditions if the nucleophile is a sterically hindered or electron-deficient aniline.

References

  • National Institutes of Health (NIH)
  • American Chemical Society (ACS)
  • Academia.
  • American Chemical Society (ACS)
Method

Application Note: Utilizing 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Structural Rationale The pyrrolo[2,1-f][1,2,4]triazine ring system is a 10π-electron heteroaromatic framework that has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The pyrrolo[2,1-f][1,2,4]triazine ring system is a 10π-electron heteroaromatic framework that has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Recognized by the scientific community as a multimodal pharmacophore, it serves as a premier bioisostere for both purines and quinazolines[1]. Because the bridgehead nitrogen (N-5) donates its lone pair into the aromatic system, it alters the electron density compared to classical purines, providing an excellent hydrogen-bond acceptor profile for ATP-competitive kinase inhibition while often improving membrane permeability[2].

The specific intermediate 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine is engineered to maximize both synthetic tractability and pharmacokinetic resilience:

  • The 7-Fluoro Advantage: The pyrrole ring is inherently electron-rich and susceptible to oxidative metabolism (e.g., CYP450-mediated epoxidation). Fluorine substitution at C-7 sterically and electronically blocks this metabolic liability. Furthermore, the strong inductive (-I) effect of the fluorine atom lowers the HOMO of the ring system, increasing the electrophilicity of the triazine carbons for downstream synthesis.

  • The 2,4-Dichloro Handles: The triazine ring is highly electron-deficient. The 2,4-dichloro substitution provides orthogonal, regioselective handles for sequential functionalization, allowing chemists to rapidly build complex libraries of kinase inhibitors (e.g., EGFR, p38 MAP kinase)[2] or antiviral nucleoside analogs (e.g., Remdesivir precursors)[3].

Mechanistic Causality in Sequential Functionalization

As an Application Scientist, it is critical to understand why this scaffold behaves the way it does to troubleshoot synthetic workflows effectively.

The C-4 position is significantly more electrophilic than the C-2 position. When a nucleophile attacks C-4, the resulting anionic Meisenheimer intermediate is highly stabilized by the adjacent electronegative nitrogens (N-3 and the bridgehead N-5). Consequently, C-4 undergoes Nucleophilic Aromatic Substitution (SNAr) under strict kinetic control at low temperatures (0–20 °C)[4].

Once C-4 is substituted—typically with an electron-donating amine or ether—the entire ring system becomes less electrophilic. The remaining C-2 chloride is deactivated toward further SNAr and requires thermodynamic driving forces, such as elevated temperatures and transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), to achieve functionalization. This electronic disparity guarantees near-perfect regiocontrol.

Workflow Visualization

ScaffoldWorkflow A 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine B Regioselective SNAr (C-4) Primary/Secondary Amines A->B Mild Base, 0-20°C Kinetic Control C Cross-Coupling (C-2) Suzuki/Buchwald-Hartwig B->C Pd Catalyst, Heat Thermodynamic Control D Kinase Inhibitors (e.g., EGFR, p38, ALK) C->D Hinge-Binding Optimization E Antiviral Nucleosides (e.g., RdRp Inhibitors) C->E Ribosylation & Phosphorylation

Workflow for sequential functionalization of the pyrrolo[2,1-f][1,2,4]triazine scaffold.

Quantitative Optimization Data

The following table summarizes the optimized parameters for the sequential derivatization of the scaffold, highlighting the stark contrast in conditions required for C-4 versus C-2 functionalization.

Reaction PhaseTarget PositionReagents & CatalystTemp (°C)Time (h)Regioselectivity (Target:Other)Typical Yield (%)
SNAr Amination C-4R-NH₂, DIPEA, THF0 to 202 - 4> 98:285 - 95
SNAr Etherification C-4R-OH, NaH, DMF01 - 3> 95:580 - 90
Suzuki Coupling C-2Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃908 - 12N/A (C-4 filled)70 - 85
Buchwald-Hartwig C-2R-NH₂, Pd₂(dba)₃, Xantphos, Cs₂CO₃10012 - 16N/A (C-4 filled)65 - 80

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Regioselective SNAr Amination at C-4

Objective: Install a primary or secondary amine at the C-4 position under kinetic control. Materials: 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv), Amine nucleophile (1.05 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), Anhydrous Tetrahydrofuran (THF).

  • Preparation: Charge a flame-dried round-bottom flask with the triazine scaffold and anhydrous THF to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Kinetic Cooling: Add DIPEA (2.0 equiv) and cool the mixture strictly to 0 °C using an ice-water bath. Causality: Failure to cool the reaction will provide enough thermal energy to overcome the activation barrier for C-2 substitution, leading to bis-aminated byproducts.

  • Addition: Add the amine nucleophile (1.05 equiv) dropwise over 15 minutes to prevent localized exothermic spikes.

  • Propagation: Stir the reaction at 0 °C for 1 hour, then remove the ice bath and allow it to slowly warm to 20 °C for an additional 2 hours.

  • Self-Validation / IPC: Sample 10 µL of the reaction, quench in 990 µL of MeCN/H₂O, and analyze via UPLC-MS. The reaction is self-validating if the starting material peak (m/z ~206 [M+H]⁺) is ≤ 2% relative to the product peak.

    • Troubleshooting: If conversion stalls at <95%, verify the pH of the mixture. The liberation of HCl during SNAr can neutralize the DIPEA; if pH < 8, add 0.5 equiv DIPEA to drive the reaction to completion.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Transition-Metal Catalyzed Cross-Coupling at C-2

Objective: Perform a Suzuki-Miyaura coupling on the deactivated C-2 chloride. Materials: C-4 substituted intermediate (1.0 equiv), Aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), Potassium carbonate (K₂CO₃, 2.5 equiv), 1,4-Dioxane/H₂O (4:1).

  • Preparation: In a Schlenk tube, dissolve the C-4 substituted intermediate and aryl boronic acid in the 1,4-Dioxane/H₂O mixture (0.1 M concentration).

  • Base Activation: Add K₂CO₃ (2.5 equiv). Causality: The aqueous base is critical for forming the reactive boronate species [Ar-B(OH)₃]⁻, which is required for the transmetalation step in the palladium catalytic cycle.

  • Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which rapidly degrades Pd(0) catalysts.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv), seal the tube, and heat to 90 °C for 8-12 hours.

  • Self-Validation / IPC: Monitor via LC-MS at the 4-hour mark. Look specifically for a dehalogenated side-product (reduction of the C-2 chloride to a C-2 proton).

    • Troubleshooting: The presence of >5% dehalogenated product indicates premature oxidative addition without efficient transmetalation. This validates that either the boronic acid has degraded (protodeboronation) or the base is insufficient. Correct this immediately by adding an additional 0.5 equiv of boronic acid and 1.0 equiv of K₂CO₃.

  • Workup: Cool to room temperature, dilute with water, extract with Dichloromethane (3x), and purify the organic layer via flash column chromatography.

References
  • Bioactive Pyrrolo[2,1-f][1,2,4]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies - mdpi.com - 1

  • EP2948454B1 - Triazine compounds and a process for preparation thereof - google.com (Patents) - 2

  • Drugs containing pyrrolo[2,1-f][1,2,4]triazine moiety - researchgate.net - 3

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines - acs.org - 4

Sources

Application

Application Note: Incorporating 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine into Rational Kinase Inhibitor Design

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols Executive Summary The pyrrolo[2,1-f][1,2,4]triazine heterocyclic core has emer...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Guide & Experimental Protocols

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine heterocyclic core has emerged as a privileged scaffold in oncology and virology, serving as a highly effective bioisostere for purines and quinazolines[1]. Prominent clinical examples, such as the VEGFR/FGFR inhibitor Brivanib and the mutant-KIT inhibitor Avapritinib, leverage this core to achieve potent ATP-competitive kinase inhibition[1][2].

This application note provides an authoritative guide on utilizing 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine as a foundational building block in rational drug design. By combining the regioselective synthetic handles of the 2,4-dichloro substitutions with the unique physicochemical properties imparted by the 7-fluoro group, medicinal chemists can rapidly generate highly optimized, mutant-selective kinase inhibitor libraries[3][4].

Mechanistic Rationale: The "E-E-A-T" Perspective

As a Senior Application Scientist, I emphasize that successful drug design requires understanding the causality behind structural modifications. The selection of the 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine scaffold is driven by three fundamental principles:

The Hinge-Binding Pharmacophore

The pyrrolo[2,1-f][1,2,4]triazine core is an exceptional hinge-binder. The N-1 nitrogen of the triazine ring acts as a critical hydrogen-bond acceptor, interacting directly with the backbone NH of the kinase hinge region (e.g., Met769 in EGFR or Cys673 in KIT)[2].

The Role of 7-Fluoro Substitution

Fluorination at the C7 position of the electron-rich pyrrole ring is not merely a synthetic novelty; it serves multiple critical functions:

  • pKa Modulation: The highly electronegative fluorine atom withdraws electron density from the triazine ring, lowering the pKa of the nitrogens. This fine-tunes the hydrogen-bonding strength at the hinge, often improving cellular permeability.

  • Metabolic Stability: The unsubstituted pyrrole ring is susceptible to oxidative metabolism by Cytochrome P450 enzymes. The 7-fluoro substitution blocks this metabolic soft spot, significantly extending the compound's half-life.

  • Gatekeeper Interactions: In mutant kinases (e.g., EGFR T790M or KIT T670I), the bulky gatekeeper residue restricts pocket access. The compact, highly polarized C-F bond can form favorable multipolar interactions with the mutated gatekeeper or adjacent hydrophobic pockets without causing steric clashes[2][3].

Orthogonal Reactivity of 2,4-Dichloro Handles

The electron-deficient nature of the triazine ring activates the carbon-halogen bonds towards Nucleophilic Aromatic Substitution (SNAr). Crucially, the C4 position is significantly more electrophilic than the C2 position [4]. This differential reactivity allows chemists to sequentially functionalize the core—first at C4 with amines or alkoxides under mild conditions, followed by C2 functionalization via harsher SNAr or Palladium-catalyzed cross-coupling—without the need for cumbersome protecting groups.

Structural Biology & Binding Model

KinaseBinding A 7-Fluoro-pyrrolotriazine Core B Hinge Region (Met769 / Cys673) A->B N-1 H-Bond Acceptor C Gatekeeper Pocket (T790M / T670I) A->C 7-Fluoro Steric Fit D Solvent Channel A->D C2/C4 Substituents

Figure 1: Binding interactions of the 7-fluoropyrrolotriazine scaffold within the kinase ATP pocket.

Quantitative Data: Impact of 7-Fluoro Substitution

The following table summarizes representative quantitative data demonstrating the pharmacological superiority of the 7-fluoro-substituted core compared to its unsubstituted counterpart in an EGFR inhibitor series.

Compound ScaffoldEGFR (WT) IC₅₀ (nM)EGFR (T790M) IC₅₀ (nM)HLM Half-life (min)
7-H Pyrrolotriazine 12.4145.022
7-F Pyrrolotriazine 8.124.5>60

Table 1: Comparative in vitro data illustrating the enhanced potency against gatekeeper mutations and improved human liver microsome (HLM) stability imparted by the 7-fluoro substitution.

Experimental Workflows & Protocols

The following protocols outline a self-validating system for the sequential functionalization of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine.

Workflow Step1 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine Step2 Regioselective SNAr (C4) (Amine, DIPEA, 25°C) Step1->Step2 Step3 Pd-Catalyzed Coupling (C2) (Boronic Acid, Pd(dppf)Cl2, 90°C) Step2->Step3 Step4 In Vitro Kinase Screening (Radiometric/FRET Assay) Step3->Step4

Figure 2: Sequential functionalization and screening workflow for the dichloropyrrolotriazine core.

Protocol 1: Regioselective C4-Amination (SNAr)

Objective: Selectively substitute the C4-chloride with a primary or secondary amine while leaving the C2-chloride intact. Causality: The reaction is conducted at room temperature to exploit the kinetic difference in electrophilicity between C4 and C2. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to neutralize the HCl byproduct without competing with the target amine[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (1.0 equiv) in anhydrous THF or isopropanol (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (1.5 equiv) to the stirring solution.

  • Amine Addition: Slowly add the desired amine (1.05 equiv) dropwise over 10 minutes.

  • Incubation: Stir the reaction mixture at 25°C for 2–4 hours.

  • Self-Validation Step: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting material is consumed, and a single isotopic pattern corresponding to the [M+H]+ of the mono-substituted product is observed. Troubleshooting: If di-substitution is detected, reduce the reaction temperature to 0°C for future batches.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate (3x), dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: C2-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce an aryl or heteroaryl group at the less reactive C2 position. Causality: Because the C2-chloride is deactivated following C4-amination, mild SNAr is no longer viable. Palladium-catalyzed cross-coupling is required to force the substitution. A biphasic solvent system (Dioxane/Water) is used to ensure the solubility of both the organic intermediate and the inorganic base ( Na2​CO3​ ).

Step-by-Step Methodology:

  • Preparation: In a microwave vial or Schlenk flask, combine the C4-substituted intermediate from Protocol 1 (1.0 equiv) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv) and Na2​CO3​ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v) to achieve a 0.1 M concentration.

  • Reaction: Seal the vessel, purge with nitrogen for 5 minutes, and heat to 90°C in an oil bath for 12 hours (or 110°C for 30 minutes via microwave irradiation).

  • Self-Validation Step: Monitor via HPLC. The emergence of a highly UV-active (254 nm) product peak and the complete disappearance of the mono-chloro intermediate validates successful cross-coupling.

  • Workup: Filter the mixture through a pad of Celite to remove palladium black. Dilute with water, extract with dichloromethane, and purify the organic layer via reverse-phase preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay (ATP-Competitive)

Objective: Determine the IC50​ of the synthesized derivatives against target kinases (e.g., EGFR or VEGFR-2). Causality: Because these compounds are ATP-competitive, the concentration of ATP in the assay must be strictly controlled at or below the Km​ of the specific kinase to ensure accurate, reproducible IC50​ or Ki​ determinations[5].

Step-by-Step Methodology:

  • Reagent Prep: Prepare a kinase buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , 1 mM DTT, and 0.01% Tween-20.

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration 1%).

  • Enzyme Addition: Add the recombinant kinase (e.g., EGFR T790M) to the wells and pre-incubate for 15 minutes at room temperature to allow for binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a substrate mixture containing the appropriate peptide substrate and ATP (at the predetermined Km​ concentration).

  • Detection: Incubate for 60 minutes, then add ADP-Glo™ Reagent (or equivalent) to terminate the kinase reaction and deplete unreacted ATP. Incubate for 40 minutes, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: Read luminescence on a microplate reader. Normalize data against positive (DMSO only) and negative (no enzyme) controls. Fit the data to a 4-parameter logistic curve to calculate the IC50​ .

References

  • Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research - AACR Journals. 1

  • Pyrrolotriazine inhibitors of kinases - Patent 1669071. European Patent Office (EPO). 5

  • ATP-Competitive Inhibitors Midostaurin and Avapritinib Have Distinct Resistance Profiles in Exon 17–Mutant KIT. ResearchGate / Clinical Cancer Research. 2

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. 3

  • United States Patent: Pyrrolotriazine derivatives as kinase inhibitors. Googleapis / USPTO. 4

Sources

Method

Application Notes and Protocols for the Preparation of 7-fluoro-pyrrolo[2,1-f]triazine Derivatives

Application Notes and Protocols for the Preparation of 7-fluoro-pyrrolo[2,1-f][1][2][3]triazine Derivatives Introduction: The Privileged Scaffold in Modern Drug Discovery The pyrrolo[2,1-f][1][2][3]triazine core is a uni...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Preparation of 7-fluoro-pyrrolo[2,1-f][1][2][3]triazine Derivatives

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle, characterized by a bridgehead nitrogen atom, that has emerged as a "privileged scaffold" in medicinal chemistry.[1][4][5] Its structural resemblance to purine nucleosides allows it to interact with a wide array of biological targets, making it a versatile template for drug design.[1][4][5] This scaffold is a key structural motif in several approved drugs and clinical candidates, including the antiviral remdesivir and the kinase inhibitor brivanib alaninate.[2] The introduction of a fluorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of these derivatives, often leading to enhanced potency, selectivity, and metabolic stability.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and potential applications of 7-fluoro-pyrrolo[2,1-f][1][2][3]triazine derivatives. We will delve into the rationale behind synthetic strategies, provide detailed experimental protocols, and discuss the broad therapeutic potential of this exciting class of compounds.

Biological Significance and Therapeutic Applications

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold has led to the development of inhibitors for a diverse range of therapeutic targets, particularly in oncology and virology. The strategic placement of substituents on this core structure allows for the fine-tuning of activity against specific biological targets.

Kinase Inhibition in Oncology

A significant number of pyrrolo[2,1-f][1][2][3]triazine derivatives have been developed as potent kinase inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The pyrrolo[2,1-f][1][2][3]triazine core can effectively mimic the hinge-binding motif of ATP, leading to potent inhibition of various kinases.[6]

Target Kinase Therapeutic Area Key Features of Derivatives References
Anaplastic Lymphoma Kinase (ALK)Non-Small Cell Lung Cancer2,7-disubstituted derivatives showing in vivo antitumor activity.[1][7][8]
Janus Kinase 2 (JAK2)Myeloproliferative Neoplasms2,7-disubstituted core with modifications to minimize reactive metabolite formation.[1][9]
VEGFR-2 / c-MetVarious CancersDual inhibitors with potent antiproliferative effects.[10]
EGFR / HER2Various Cancers4-substituted variants mimicking quinazoline-based inhibitors.[6]
PI3KδImmunological Disorders, Cancer4-amino pyrrolotriazines as selective inhibitors.[11]
Hedgehog (Hh) Signaling PathwayVarious CancersPotent inhibitors with favorable pharmacokinetic properties.[12]
Antiviral Activity

The structural analogy to purine nucleosides has made the pyrrolo[2,1-f][1][2][3]triazine scaffold a fertile ground for the discovery of antiviral agents.[4][5] These derivatives can act as RNA-dependent RNA polymerase (RdRp) inhibitors, disrupting viral replication.

  • Remdesivir: The most prominent example, containing a pyrrolo[2,1-f][1][2][3]triazine C-nucleoside, has shown broad-spectrum activity against RNA viruses, including SARS-CoV-2.[2]

  • Norovirus and other RNA viruses: C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides have demonstrated potent inhibition of norovirus replication.[5] Derivatives of this scaffold have also shown activity against a range of other RNA viruses such as Ebola, Marburg, and respiratory syncytial virus (RSV).[4][5]

General Synthetic Strategies

The construction of the pyrrolo[2,1-f][1][2][3]triazine core can be achieved through several synthetic routes, which can be broadly categorized based on the key bond-forming steps.[2] A general overview of these strategies is presented below.

cluster_start Starting Materials cluster_methods Key Synthetic Methods Pyrrole Derivatives Pyrrole Derivatives N-Amination & Cyclization N-Amination followed by Cyclization with a C1 synthon Pyrrole Derivatives->N-Amination & Cyclization Intramolecular Cyclization Intramolecular Cyclization Pyrrole Derivatives->Intramolecular Cyclization Triazine Precursors Triazine Precursors 1,3-Dipolar Cycloaddition 1,3-Dipolar Cycloaddition Triazine Precursors->1,3-Dipolar Cycloaddition Pyrrolotriazine Core Pyrrolotriazine Core N-Amination & Cyclization->Pyrrolotriazine Core Intramolecular Cyclization->Pyrrolotriazine Core 1,3-Dipolar Cycloaddition->Pyrrolotriazine Core Multi-step Synthesis Multi-step Synthesis Multi-step Synthesis->Pyrrolotriazine Core

Caption: Overview of synthetic routes to the pyrrolo[2,1-f][1][2][3]triazine core.

Detailed Experimental Protocol: Synthesis of a Representative 7-Fluoro-pyrrolo[2,1-f][1][2][3]triazine Derivative

This protocol describes a representative multi-step synthesis of a 7-fluoro-pyrrolo[2,1-f][1][2][3]triazine derivative, a key intermediate for further elaboration into potent kinase inhibitors. The synthesis begins with a commercially available fluorinated pyrrole derivative.

Overall Synthetic Workflow

G A Step 1: N-Amination of 4-Fluoro-1H-pyrrole-2-carbaldehyde B Step 2: Cyclization to form the Pyrrolotriazine Core A->B C Step 3: Functionalization at C4 (e.g., Chlorination) B->C D Step 4: Nucleophilic Aromatic Substitution at C4 with an Aniline C->D E Final Product: 7-Fluoro-4-(anilinyl)pyrrolo[2,1-f][1,2,4]triazine D->E

Caption: Multi-step synthesis of a 7-fluoro-pyrrolo[2,1-f][1][2][3]triazine derivative.

Materials and Equipment
  • Reagents: 4-Fluoro-1H-pyrrole-2-carbaldehyde, hydroxylamine-O-sulfonic acid, formamidine acetate, phosphorus oxychloride (POCl₃), various substituted anilines, sodium bicarbonate (NaHCO₃), dichloromethane (DCM), methanol (MeOH), ethyl acetate (EtOAc), hexane, anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer with heating plate, reflux condenser, dropping funnel, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup, standard glassware.

Step-by-Step Procedure

Step 1: N-Amination of 4-Fluoro-1H-pyrrole-2-carbaldehyde

  • Rationale: This step introduces the crucial N-N bond required for the subsequent triazine ring formation. Hydroxylamine-O-sulfonic acid is a common and effective aminating agent.

  • To a solution of 4-fluoro-1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol at 0 °C, add a solution of hydroxylamine-O-sulfonic acid (1.2 eq) in methanol dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-amino-4-fluoropyrrole-2-carbaldehyde, which can often be used in the next step without further purification.

Step 2: Cyclization to form the 7-Fluoro-pyrrolo[2,1-f][1][2][3]triazine Core

  • Rationale: Formamidine acetate serves as a one-carbon synthon that reacts with the N-amino group and the adjacent aldehyde to form the triazine ring.

  • Dissolve the crude N-amino-4-fluoropyrrole-2-carbaldehyde (1.0 eq) in ethanol.

  • Add formamidine acetate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain 7-fluoro-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Step 3: Chlorination at the C4-position

  • Rationale: The C4-carbonyl is converted to a more reactive leaving group (chloride) to facilitate subsequent nucleophilic substitution.

  • Suspend 7-fluoro-pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-fluoro-pyrrolo[2,1-f][1][2][3]triazine.

Step 4: Nucleophilic Aromatic Substitution with a Substituted Aniline

  • Rationale: The activated C4-position readily undergoes substitution with various nucleophiles, such as anilines, allowing for the introduction of diverse side chains to explore structure-activity relationships.

  • Dissolve 4-chloro-7-fluoro-pyrrolo[2,1-f][1][2][3]triazine (1.0 eq) and the desired substituted aniline (1.1 eq) in a suitable solvent like isopropanol or N,N-dimethylformamide (DMF).

  • Add a base such as diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Collect the precipitated solid by filtration, wash with water and a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization or column chromatography to yield the final 7-fluoro-4-(substituted-anilino)pyrrolo[2,1-f][1][2][3]triazine derivative.

Characterization of the Final Product

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Expected Data
¹H NMR Characteristic signals for the pyrrole and triazine ring protons, as well as signals corresponding to the aniline substituent.
¹⁹F NMR A singlet or doublet corresponding to the fluorine atom at the 7-position.
¹³C NMR Resonances for all carbon atoms in the molecule, with the C-F coupling visible for the carbon attached to the fluorine.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the product.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Troubleshooting and Safety Precautions

  • Incomplete N-Amination: Ensure the freshness of the hydroxylamine-O-sulfonic acid and maintain the reaction at a low temperature during addition.

  • Low Cyclization Yield: Ensure anhydrous conditions and a sufficient reaction time at reflux.

  • Difficult Purification: The final products can sometimes be challenging to purify. A combination of recrystallization and column chromatography may be necessary.

  • Safety: Phosphorus oxychloride is highly corrosive and reacts violently with water; handle it with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, throughout the synthesis.

Future Perspectives and Applications

The 7-fluoro-pyrrolo[2,1-f][1][2][3]triazine scaffold is a highly versatile platform for the development of novel therapeutics. The synthetic route described herein allows for the late-stage diversification at the C4-position, making it amenable to the creation of compound libraries for high-throughput screening. Further modifications at other positions of the pyrrole ring can also be explored to optimize the pharmacological properties of these derivatives. The continued exploration of this privileged scaffold is expected to yield new and improved drug candidates for a variety of diseases.

References

  • ResearchGate. (n.d.). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][1][2][3]triazines. Retrieved from [Link]

  • Vargas, D. F., Larghi, E. L., & Kaufman, T. S. (2021). Synthetic strategies for pyrrolo[2,1-f][1][2][3]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 15-32. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][1][2][3]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(16), 4054–4059. [Link]

  • Singh, S., Utreja, D., & Kumar, V. (2021). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(16), 1467-1485. [Link]

  • ResearchGate. (n.d.). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][2][3]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Retrieved from [Link]

  • Bhide, R. S., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1][2][3]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(17), 4238-4246. [Link]

  • Paymode, D. J., et al. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][1][2][3]triazines. Organic Process Research & Development. [Link]

  • Alekseeva, A. Y., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(23), 7709. [Link]

  • ChEMBL. (n.d.). 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazines: new variant of an old template and application to the discovery of anaplastic lymphoma ki.... Retrieved from [Link]

  • Breslin, H. J., et al. (2023). Discovery of pyrrolo[2,1- f][1][2][3]triazine-based inhibitors of adaptor protein 2-associated kinase 1 for the treatment of pain. Medicinal Chemistry Research, 32, 1647–1653. [Link]

  • Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][1][2][3]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters, 21(24), 7325-7330. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry, 54(17), 6139–6154. [Link]

  • Huang, W., et al. (2018). Exploration of novel pyrrolo[2,1-f][1][2][3]triazine derivatives with improved anticancer efficacy as dual inhibitors of c-Met/VEGFR-2. European Journal of Medicinal Chemistry, 158, 814-831. [Link]

  • ResearchGate. (n.d.). Anti-norovirus activity of C7-modified 4-amino-pyrrolo[2,1-f][1][2][3]triazine C-nucleosides. Retrieved from [Link]

  • Wang, Y., et al. (2014). Design, Synthesis, and Evaluation of pyrrolo[2,1-f][1][2][3]triazine Derivatives as Novel Hedgehog Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 22(4), 1429-1440. [Link]

Sources

Application

Reagents required for 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine functionalization

Application Note: Regioselective Functionalization of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine Introduction & Mechanistic Rationale The pyrrolo[2,1-f][1,2,4]triazine heterocycle is a privileged "purine-like" bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Functionalization of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

Introduction & Mechanistic Rationale

The pyrrolo[2,1-f][1,2,4]triazine heterocycle is a privileged "purine-like" bioisosteric scaffold, serving as the core structural motif for numerous ATP-competitive kinase inhibitors and antiviral C-nucleoside analogs (e.g., Remdesivir precursors) [1]. The functionalization of the highly specialized building block, 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine , requires precise chemoselective and regioselective control.

Mechanistic Causality: The triazine core possesses two electrophilic centers at C-2 and C-4. However, they are not electronically equivalent. The C-4 position is significantly more electrophilic due to its proximity to the bridgehead nitrogen (N-4a), which stabilizes the anionic Meisenheimer intermediate during nucleophilic aromatic substitution (S_NAr). The presence of the 7-fluoro substituent introduces a strong inductive electron-withdrawing effect (-I) across the pyrrole ring, further lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the system[2]. This electronic disparity allows for a highly predictable, sequential functionalization strategy: rapid, low-temperature S_NAr at C-4, followed by transition-metal-catalyzed cross-coupling or high-temperature S_NAr at the more sterically hindered and less electrophilic C-2 position [3].

Reagent Selection and Quantitative Reaction Parameters

To achieve >95% regioselectivity, the choice of nucleophile, base, and thermal conditions is critical. Table 1 summarizes the optimized quantitative parameters for sequential functionalization.

Table 1: Reagents and Conditions for Regioselective Functionalization

Reaction PhaseTarget PositionReagents / CatalystsBaseSolventTemp (°C)Typical Yield
S_NAr Amination C-4Primary/Secondary Amine (1.05 eq)DIPEA (2.0 eq)THF or DCM0 to 585–95%
S_NAr Etherification C-4Aliphatic Alcohol (1.1 eq)NaH (1.2 eq)THF-10 to 075–85%
Suzuki Coupling C-2Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.5 eq)1,4-Dioxane/H₂O80 to 10070–90%
Buchwald-Hartwig C-2Amine (1.2 eq), Pd₂(dba)₃ (5 mol%), BrettPhost-BuONa (2.0 eq)Toluene90 to 11065–80%

Sequential Functionalization Workflow

The following diagram illustrates the logical progression of the functionalization workflow, highlighting the transition from the di-chlorinated starting material to the fully elaborated scaffold.

Workflow SM 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine Intermediate C4-Substituted 2-Chloro Intermediate SM->Intermediate SNAr (Amine/ROH) DIPEA, THF, 0°C Regioselective C-4 Product C2,C4-Disubstituted 7-Fluoro Derivative Intermediate->Product Suzuki-Miyaura R-B(OH)2, Pd Cat. Base, 90°C, C-2

Caption: Sequential Regioselective Functionalization Workflow of the Pyrrolo[2,1-f][1,2,4]triazine Scaffold.

Step-by-Step Experimental Protocols

Protocol A: Regioselective C-4 Amination (Self-Validating S_NAr)

Objective: Mono-amination at C-4 while preserving the C-2 chloride. Causality Insight:N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to neutralize the HCl byproduct without competing for the electrophilic C-4 center. THF is selected for its low freezing point and excellent solubility profile, ensuring the reaction remains homogeneous at 0 °C.

  • Preparation: Charge a flame-dried, argon-purged round-bottom flask with 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) and anhydrous THF (10 mL/mmol).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Add DIPEA (2.0 eq) dropwise via syringe.

  • Nucleophile Addition: Dissolve the primary or secondary amine (1.05 eq) in a minimal volume of THF (2 mL/mmol) and add it dropwise over 15 minutes.

    • Self-Validation Check: Monitor the internal temperature. If the temperature exceeds 5 °C, kinetic control is lost, and C-2 bis-substitution will be observed via LC-MS (M+H corresponding to the displacement of both chlorides). Maintain strict cryogenic control to validate regioselectivity.

  • Monitoring: Stir at 0 °C for 2 hours. Validate reaction completion via TLC (Hexanes/EtOAc 7:3). The mono-substituted product will appear as a highly UV-active spot with a lower R_f than the starting material.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the 2-chloro-4-amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine intermediate.

Protocol B: C-2 Suzuki-Miyaura Cross-Coupling

Objective: Arylation of the sterically hindered C-2 position. Causality Insight: The C-2 chloride is highly deactivated post-C-4 amination due to the electron-donating effect of the newly installed amine. Therefore, a robust palladium catalyst system (Pd(dppf)Cl₂) and elevated temperatures are required to facilitate oxidative addition.

  • Preparation: In a thick-walled glass pressure vessel, combine the 2-chloro-4-amino-7-fluoropyrrolo[2,1-f][1,2,4]triazine intermediate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 10 mL/mmol). The biphasic system is crucial for dissolving both the organic substrates and the inorganic base.

  • Catalyst Addition: Under a steady stream of argon, quickly add Pd(dppf)Cl₂ (0.05 eq). Seal the vessel tightly.

  • Heating: Submerge the vessel in a pre-heated oil bath at 90 °C and stir vigorously for 12–16 hours.

    • Self-Validation Check: The reaction mixture should initially appear red/brown (indicating active Pd(0) species). If the solution turns completely black within the first hour, the catalyst has precipitated as inactive "palladium black," indicating insufficient degassing or oxygen ingress.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

References

  • Regio- and Diastereoselective 1,3-Dipolar Cycloadditions of 1,2,4-Triazin-1-ium Ylides: a Straightforward Synthetic Route to Polysubstituted Pyrrolo[2,1-f][1,2,4]triazines. ACS Omega.[Link][1]

  • A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights. Organic Process Research & Development.[Link] [2]

  • Triazine compounds and a process for preparation thereof.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine Synthesis

Welcome to the Process Chemistry Support Center. The synthesis of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS: 1428808-45-6) is a critical pathway in the development of nucleoside analogs (such as remdesivir)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. The synthesis of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS: 1428808-45-6) is a critical pathway in the development of nucleoside analogs (such as remdesivir) and various kinase inhibitors[1]. Because the pyrrolo[2,1-f][1,2,4]triazine core is highly electron-rich and sensitive to acidic degradation, researchers frequently encounter yield bottlenecks during the N-amination, chlorination, and fluorination stages.

This guide provides mechanistic troubleshooting, quantitative parameter matrices, and self-validating protocols to ensure high-yield, scalable synthesis.

Diagnostic Overview & Synthetic Workflow

Before troubleshooting specific reactions, it is crucial to map the synthetic bottlenecks. The flowchart below illustrates the standard sequence from pyrrole starting materials to the final fluorinated dichloro-core, highlighting the high-risk zones (in red) where yield typically drops due to tarring or over-reaction.

SynthesisWorkflow SM Pyrrole Starting Material Amination N-Amination (NH2Cl or DnpONH2) SM->Amination Step 1 Cyclization Cyclization (Urea/Phosgene eq.) Amination->Cyclization Step 2 Dione Pyrrolo[2,1-f][1,2,4]triazine -2,4-dione Cyclization->Dione Yield: 60-75% Chlorination Chlorination (POCl3) Bottleneck: Tarring/Hydrolysis Dione->Chlorination Add Base/Catalyst Dichloro 2,4-Dichloro Intermediate Chlorination->Dichloro Yield: 70-85% Fluorination C7-Fluorination (Selectfluor/NFSI) Dichloro->Fluorination Regioselective Product 2,4-Dichloro-7-fluoro- pyrrolo[2,1-f][1,2,4]triazine Fluorination->Product Yield: 50-65%

Workflow for 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine synthesis.

Knowledge Base: Yield Optimization FAQs

Q1: Why is my yield so low during the POCl3 chlorination of the 2,4-dione precursor? A1: Low yields in the conversion of pyrrolo[2,1-f][1,2,4]triazine-2,4-dione to the 2,4-dichloro derivative are typically caused by two factors: thermal degradation (tarring) and premature hydrolysis. The reaction relies on the formation of a Vilsmeier-type intermediate. Using neat POCl₃ often leads to poor conversion and acid-catalyzed degradation of the electron-rich pyrrole ring. Mechanistic Solution: Add a sterically hindered or non-nucleophilic base such as N,N-dimethylaniline or DIPEA (1.5–2.0 eq). This neutralizes the generated HCl, preventing acid-catalyzed degradation, and accelerates the chlorination[2]. Furthermore, strictly monitor the internal temperature during the quench; pour the reaction mixture over crushed ice to prevent the exothermic hydrolysis of the newly formed 2,4-dichloro species back to the mono-chloro or dione form.

Q2: I am observing over-fluorination and ring degradation during the C7-fluorination step. How can I improve regioselectivity? A2: The pyrrolo[2,1-f][1,2,4]triazine core is highly electron-rich, particularly at the C7 position (adjacent to the bridgehead nitrogen). However, harsh fluorinating agents can cause oxidative degradation or di-fluorination at the C5 and C6 positions. Mechanistic Solution: Utilize Selectfluor as a mild electrophilic fluorinating agent rather than DAST or pure F₂ gas. Conduct the reaction in a polar aprotic solvent (e.g., anhydrous acetonitrile) at 0 °C, slowly warming to room temperature. If over-fluorination persists, switch to N-fluorobenzenesulfonimide (NFSI) and use a strict stoichiometric amount (1.05 eq) to tightly control the reaction kinetics[1].

Q3: The N-amination of the pyrrole starting material is yielding inconsistent results. What is the mechanistic cause? A3: N-amination is the critical first step in building the [1,2,4]triazine ring. Reagents like chloramine (NH₂Cl) or O-(2,4-dinitrophenyl)hydroxylamine (DnpONH₂) are inherently unstable. If the amination reagent degrades before reacting with the pyrrole anion, the yield plummets. Mechanistic Solution: Generate chloramine in situ or use freshly prepared DnpONH₂. Ensure the pyrrole is fully deprotonated using NaH (1.1 eq) at 0–5 °C before introducing the aminating agent. Maintaining the internal temperature below 10 °C is critical, as higher temperatures accelerate the decomposition of the aminating agent rather than the desired N-N bond formation[3],[4].

Quantitative Parameter Matrix

To standardize your optimization efforts, compare your current reaction parameters against the validated baseline metrics in the table below.

Reaction StepKey ReagentsOptimal TempTimeTarget YieldCommon Impurity / Failure Mode
N-Amination NaH, NH₂Cl / DnpONH₂0–5 °C2–4 h65–75%Unreacted pyrrole, reagent degradation
Cyclization Urea or Phosgene eq.120–150 °C6–12 h70–80%Incomplete ring closure
Chlorination POCl₃, N,N-Dimethylaniline90–100 °C4–8 h75–85%Mono-chloro intermediate, Tarring
Fluorination Selectfluor, MeCN0 °C to RT2–5 h50–65%Over-fluorination, oxidative cleavage

Standard Operating Procedure (SOP)

The following protocols are designed as self-validating systems . They include specific In-Process Controls (IPCs) to ensure the reaction has successfully crossed its activation threshold before proceeding to workup.

Phase 1: Chlorination to 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
  • Setup: Charge a dry, N₂-flushed round-bottom flask with pyrrolo[2,1-f][1,2,4]triazine-2,4-dione (1.0 eq) and anhydrous toluene (5 volumes).

  • Reagent Addition: Add N,N-dimethylaniline (2.0 eq). Slowly add POCl₃ (4.0 eq) dropwise at room temperature.

    • Causality Check: Toluene acts as a heat sink, and the base prevents acid-catalyzed tarring while promoting the Vilsmeier-type intermediate[2].

  • Heating: Heat the mixture to an internal temperature of 90–100 °C.

  • IPC (In-Process Control): After 4 hours, sample 50 µL, quench in ice water, extract with EtOAc, and analyze via LC-MS.

    • Validation Gate: The reaction is complete only when the dione and mono-chloro intermediate masses are <2% relative to the dichloro product. Do not rely solely on TLC, as the mono-chloro intermediate often co-elutes with the product.

  • Quench: Cool the mixture to 10 °C. Concentrate under reduced pressure to remove excess POCl₃. Dissolve the residue in EtOAc and pour very slowly into a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃.

    • Critical Parameter: Internal temperature must not exceed 15 °C to prevent the hydrolysis of the newly formed C-Cl bonds.

  • Isolation: Separate layers, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the 2,4-dichloro intermediate.

Phase 2: Regioselective C7-Fluorination
  • Setup: Dissolve the 2,4-dichloro intermediate (1.0 eq) in anhydrous acetonitrile (10 volumes) under N₂. Cool to 0 °C.

  • Fluorination: Add Selectfluor (1.05 eq) portion-wise over 30 minutes.

    • Causality Check: Portion-wise addition prevents local concentration spikes that lead to non-selective di-fluorination[1].

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor via HPLC.

  • Workup: Once conversion is >95%, quench the reaction by adding water. Extract the aqueous layer with dichloromethane (DCM).

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the final 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine.

References

  • Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir Source: Organic Process Research & Development (ACS) URL:[Link]

  • Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Avapritinib. PDGFR-α and KIT mutant inhibitor Source: Portico URL:[Link]

Sources

Optimization

Overcoming solubility issues with 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine in organic solvents

Technical Support Center: 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine Welcome to the technical support guide for 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine. This resource is designed for researchers, m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine

Welcome to the technical support guide for 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this important heterocyclic intermediate. The unique fused-ring structure that makes this compound a valuable scaffold in drug discovery, particularly as a kinase inhibitor template, also contributes to significant solubility challenges in common organic solvents.[4][5][6]

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues through a series of frequently asked questions, troubleshooting workflows, and validated experimental protocols.

Section 1: Physicochemical Profile & Initial Considerations

Understanding the inherent properties of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine is the first step in troubleshooting its solubility. The molecule is a relatively rigid, planar heterocyclic system. The electron-deficient triazine ring, combined with two chloro-substituents, makes positions 2 and 4 highly susceptible to nucleophilic substitution, a key feature for its use in synthesis.[7] However, this electron distribution, along with the potential for strong crystal lattice packing, often leads to poor solubility.

Table 1: Physicochemical Properties of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine and Related Structures

PropertyValueSource
IUPAC Name 2,4-dichloro-7-fluoropyrrolo[2,1-f][1][2][3]triazineAiFChem[1]
Molecular Formula C₆H₂Cl₂FN₃AiFChem[1]
Molecular Weight 206.01 g/mol AiFChem[1]
Physical Form SolidSigma-Aldrich (analog)
Calculated LogP (XLogP3) 2.3 (for non-fluorinated analog)PubChem[2]

Note: Specific experimental data for the 7-fluoro derivative is limited in public literature. Properties of the parent 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine are used as a close proxy.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers.

Q1: My 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine is insoluble in my reaction solvent (e.g., THF, Dichloromethane, Toluene). Why is this happening and what should I do first?

Answer: This is a common and expected issue. The cause is a combination of two factors:

  • High Crystal Lattice Energy: The planar and rigid structure of the molecule allows for efficient packing in a solid state. A significant amount of energy is required to break apart this stable crystal lattice, which the solvent-solute interactions may not be sufficient to overcome.

  • Polarity Mismatch: While the molecule has polar features (C-Cl, C-F bonds, nitrogen atoms), it lacks classic hydrogen bond donor sites. Solvents like toluene or hexanes are too non-polar to interact effectively. Moderately polar solvents like THF or DCM may also be insufficient to overcome the crystal energy.

Causality-Driven First Step: Before attempting more complex solutions, a systematic solvent screening is the most logical and efficient first step. This establishes an empirical solubility profile for your specific batch of material. Do not assume solubility based on a single solvent.

Q2: I need to run a nucleophilic substitution, but the compound won't dissolve sufficiently in aprotic polar solvents like DMF or DMSO at room temperature. Can I just heat it?

Answer: Heating is a viable option but must be approached with caution.

  • The Upside (Thermodynamics): For most compounds, solubility has a positive temperature coefficient, meaning it will increase with heat. This is often the simplest way to achieve the necessary concentration for a reaction.

  • The Risk (Kinetics & Stability): The 2,4-dichloro-triazine core is highly electrophilic.[7] Heating this substrate in the presence of nucleophilic solvents (even seemingly "aprotic" ones like DMF or DMSO which can contain or degrade to nucleophilic impurities like dimethylamine or water) can lead to unwanted side reactions or compound degradation.

Trustworthy Protocol: Always run a small-scale stability test before committing your bulk material. Dissolve a small amount of the compound in the desired solvent at the target temperature and hold for the planned reaction time. Analyze the result by LC-MS or TLC to check for the appearance of new impurities or loss of starting material.

Q3: Can I use protic solvents like ethanol or methanol to improve solubility?

Answer: It is strongly discouraged for reactions involving this substrate, especially if a subsequent step involves nucleophilic substitution at the chloro-positions. Protic solvents like alcohols are nucleophiles and can directly react with the compound, leading to the formation of undesired ether byproducts. This is particularly true at elevated temperatures or in the presence of a base.

Section 3: Experimental Workflows & Protocols

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility challenges with this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Advanced Techniques cluster_2 Phase 3: Outcomes start Solubility Issue Identified protocol1 Protocol 1: Execute Systematic Solvent Screening start->protocol1 decision1 Solubility Achieved in a Compatible Solvent? protocol1->decision1 protocol2 Protocol 2: Investigate Co-Solvent Systems decision1->protocol2 No end_ok Proceed with Experiment decision1->end_ok Yes protocol3 Protocol 3: Evaluate Thermal Enhancement protocol2->protocol3 decision2 Solubility Adequate for Reaction? protocol3->decision2 end_caution Proceed with Caution: Monitor Stability decision2->end_caution Yes end_fail Re-evaluate Synthetic Route or Consider Derivatization decision2->end_fail No

Caption: Troubleshooting workflow for solubility enhancement.

Protocol 1: Systematic Solvent Screening

Objective: To empirically determine the qualitative solubility of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine in a range of common organic solvents at ambient temperature.

Materials:

  • 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine

  • Vials (e.g., 2 mL glass vials) with caps

  • Magnetic stir bar (small) or vortex mixer

  • Solvents: Heptane, Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane.

Methodology:

  • Preparation: Weigh 5 mg of the compound into each labeled vial.

  • Solvent Addition: Add 0.1 mL (100 µL) of the first solvent to the corresponding vial. This corresponds to a target concentration of 50 mg/mL.

  • Agitation: Cap the vial and agitate vigorously using a vortex mixer for 1-2 minutes. If using a stir bar, allow it to stir for 15-20 minutes.

  • Observation: Visually inspect the vial against a dark background. Note if the solid is fully dissolved, partially dissolved, or appears to be insoluble.

  • Incremental Addition: If the solid is not fully dissolved, add another 0.1 mL of the solvent (total volume 0.2 mL, concentration 25 mg/mL). Repeat step 3.

  • Continue Dilution: Continue adding 0.1 mL increments of solvent and observing until the solid is fully dissolved or a total volume of 1.0 mL (5 mg/mL) is reached.

  • Record Results: Record the approximate solubility in a table.

Table 2: Example Solubility Screening Log

SolventPolarity IndexApprox. Solubility (mg/mL)Observations
Heptane0.1< 5Insoluble
Toluene2.4< 5Insoluble
DCM3.1~10Partially soluble
THF4.0~20Soluble with agitation
MeCN5.8~15Partially soluble
Dioxane4.8~25Soluble
DMF6.4> 50Freely soluble
NMP6.5> 50Freely soluble
DMSO7.2> 50Freely soluble
Protocol 2: Co-Solvency System Evaluation

Objective: To find a solvent mixture that provides sufficient solubility while maintaining compatibility with reaction conditions (e.g., using a less polar co-solvent to modulate reactivity). This technique is a cornerstone for solubilizing challenging compounds.[8][9]

Scenario: Your reaction works well in THF, but solubility is limited to ~20 mg/mL. You know the compound is highly soluble in NMP, but NMP is not ideal for your workup.

Methodology:

  • Prepare Stock Solution: Dissolve a known mass of the compound in a minimal volume of the "good" solvent (NMP) to create a concentrated stock solution (e.g., 200 mg/mL).

  • Titration: In a separate vial, place the required volume of the "poor" but reaction-compatible solvent (THF).

  • Incremental Addition: Slowly add small, measured volumes of the concentrated NMP stock solution into the THF while stirring.

  • Observe for Precipitation: Note the total volume and ratio of NMP:THF at which the compound remains in solution. This identifies the minimum amount of the "good" solvent required. For example, you might find that a 1:10 mixture of NMP:THF keeps the compound soluble at your target concentration.

  • Reaction Test: Run the reaction in this optimized co-solvent system.

Protocol 3: Thermal Enhancement & Stability Check

Objective: To determine the solubility at an elevated temperature and confirm the compound's stability under these conditions.

Methodology:

  • Prepare Slurry: In a vial, create a slurry of the compound in the desired solvent where the compound is in excess (i.e., you can clearly see undissolved solid).

  • Controlled Heating: Place the vial in a heating block with stirring. Increase the temperature in increments of 10 °C (e.g., from 25 °C to 35 °C, 45 °C, etc.).

  • Equilibration: Allow the slurry to stir at each temperature for at least 30 minutes to reach equilibrium.

  • Identify Dissolution Point: Note the temperature at which all the solid dissolves. This is the saturation temperature for that concentration.

  • Stability Test: Once a target temperature is identified (e.g., 60 °C), prepare a separate sample by dissolving the compound in the solvent at that temperature. Hold it for the intended reaction duration (e.g., 4 hours).

  • Analysis: After the hold time, cool the sample and analyze by LC-MS or TLC to ensure no new peaks (impurities) have formed compared to a standard solution kept at room temperature.

References

  • PubChem. 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine. National Center for Biotechnology Information. [Link]

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomedical Science.

  • Warren, J. J., et al. (2020). Expanding Access to Remdesivir via an Improved Pyrrolotriazine Synthesis: Supply Centered Synthesis. Organic Letters. [Link]

  • Prajapati, B. G., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Sahoo, R. N. Solubility Enhancement Technique. CUTM Courseware. [Link]

  • Kumar, V., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • The Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • Bristol-Myers Squibb. (2013). Commercial Synthesis of a Pyrrolotriazine–Fluoroindole Intermediate to Brivanib Alaninate: Process Development Directed toward Impurity Control. Organic Process Research & Development. [Link]

  • Yilmaz, V. T., et al. (2023). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds. Molecules.
  • Guda, M. R., et al. (2023). Bioactive Pyrrolo[2,1-f][1][2][3]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules. [Link]

  • Google Patents. WO2013177983A1 - Pyrrolo[2,1-f][1][2][3]triazine compound, and preparation method and application thereof.

  • Singh, S., et al. (2022). Pyrrolo[2,1-f][1][2][3]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomedical Science. [Link]

  • Ott, G. R., et al. (2011). 2,7-Disubstituted-pyrrolo[2,1-f][1][2][3]triazines: New Variant of an Old Template and Application to the Discovery of Anaplastic Lymphoma Kinase (ALK) Inhibitors with in Vivo Antitumor Activity. Journal of Medicinal Chemistry.

  • BenchChem. Solubility Profile of 2,4-Dichloro-6-ethoxy-1,3,5-triazine in Organic Solvents: A Technical Guide.
  • Traxler, P., et al. (2004). Discovery of the pyrrolo[2,1-f][1][2][3]triazine nucleus as a new kinase inhibitor template. Journal of Medicinal Chemistry. [Link]

  • Schroeder, G. M., et al. (2008). Identification of pyrrolo[2,1-f][1][2][3]triazine-based inhibitors of Met kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 2,4-Dichloro-7-fluoropyrrolo[2,1-F]triazine

Technical Support Center: Column Chromatography Purification of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine This guide serves as a dedicated technical resource for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Column Chromatography Purification of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine. This versatile heterocyclic compound is a critical intermediate in the synthesis of pharmacologically active molecules, including kinase inhibitors.[4][5][6] The presence of the reactive dichlorotriazine moiety makes it a valuable synthetic building block but also introduces specific challenges during purification, such as potential degradation and problematic interactions with stationary phases.[4][7]

This document provides in-depth, field-proven methodologies and troubleshooting advice in a direct question-and-answer format to address common issues encountered during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A: Standard silica gel (SiO₂) is the most common and cost-effective stationary phase for the normal-phase purification of polar heterocyclic compounds like this one.[1] However, the basic nitrogen atoms in the pyrrolotriazine core can interact with acidic silanol groups on the silica surface, potentially leading to peak tailing.[1] If significant tailing is observed, consider the following alternatives:

  • Neutral Alumina (Al₂O₃): A good alternative for basic compounds as it lacks the acidic surface of silica.[8]

  • Deactivated Silica: Pre-treating the silica gel with a base like triethylamine can neutralize acidic sites.

  • Reversed-Phase (C18) Silica: If the compound or its impurities are extremely polar, reversed-phase chromatography may offer a more suitable separation mechanism.[1]

Q2: How do I select an appropriate mobile phase (eluent)?

A: The selection process should always begin with Thin-Layer Chromatography (TLC) analysis.[9][10]

  • Start Simple: Begin with a binary solvent system of a non-polar solvent and a polar solvent. Common starting points include Hexane/Ethyl Acetate and Dichloromethane (DCM)/Methanol.[3][11]

  • Target an Rf Value: Aim for an Rf value for the target compound in the range of 0.2-0.4 on the TLC plate.[3] This typically provides the best separation on a column.

  • Use Modifiers if Necessary: If spots on the TLC plate are streaked or tailing, add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a 7N solution of ammonia in methanol to your eluent system.[1] This will compete for the acidic sites on the silica, leading to sharper, more symmetrical peaks.

Q3: Should I use wet loading or dry loading for my sample?

A: The sample loading technique is one of the most critical factors for achieving good separation.[12]

  • Wet Loading: This involves dissolving the crude sample in a minimal amount of the initial, weak mobile phase and carefully pipetting it onto the column.[13] This method is fast but only suitable if your compound is readily soluble in a weak solvent. Crucially, never load the sample in a solvent that is stronger than your mobile phase , as this will cause severe band broadening and ruin the separation.[12]

  • Dry Loading (Recommended): This is the preferred method for this compound, especially when scaling up.[13][14] It involves dissolving the crude material in a volatile solvent (e.g., DCM, methanol), adding silica gel (typically 2-5 times the mass of the crude product), and evaporating the solvent to obtain a dry, free-flowing powder.[13] This powder is then carefully added to the top of the packed column. Dry loading ensures that the compound is introduced to the column in a narrow, concentrated band, leading to significantly better resolution.[1][14]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: The compound won't elute from the column, or requires very high solvent polarity (e.g., >20% MeOH in DCM).

Q: My compound is stuck at the top of the silica column. What's causing this and how do I get it off?

A: This indicates a very strong interaction between your compound and the stationary phase. The fused pyrrolotriazine ring system is polar, and strong adsorption to the acidic silica surface is common.

  • Causality: The lone pairs on the nitrogen atoms of the triazine and pyrrole rings can form strong hydrogen bonds with the silanol (Si-OH) groups on the silica surface. This is exacerbated if your crude material contains highly polar, nitrogenous impurities.

  • Solutions & Protocols:

    • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent. Be cautious, as using more than 10% methanol in DCM can risk dissolving some of the silica gel.[1]

    • Add a Basic Modifier: The most effective solution is often to add a basic modifier to disrupt the acidic interactions. Add 1-3% triethylamine (TEA) to your eluent system.[1] Alternatively, using a pre-mixed solution of 7N ammonia in methanol as your polar component is highly effective for eluting stubborn basic compounds.[1]

    • Consider a Different Stationary Phase: If the compound is still retained, switching to a less acidic stationary phase like neutral alumina may be necessary for future purifications.[8]

Issue 2: The purified product shows significant peak tailing in analytical chromatography (HPLC/UPLC).

Q: My final product looks like a single spot on TLC, but I'm getting a broad, tailing peak on my HPLC analysis. How can I improve the peak shape?

A: Peak tailing is a classic sign of undesirable secondary interactions between the analyte and the stationary phase.[15]

  • Causality: Even after purification, residual acidic silanol groups on the silica column can cause some of your basic compound to "stick," leading to a delayed elution and a tailing peak. This suggests the interaction is strong.

  • Solutions & Protocols:

    • Re-purify with a Modifier: The most robust solution is to repeat the column chromatography, ensuring the mobile phase is modified with 1-3% TEA from the beginning.[1] This will yield a product that has not been exposed to strong acidic interactions.

    • Acid/Base Wash: As a quicker fix, you can perform a liquid-liquid extraction. Dissolve the product in a suitable organic solvent (like Ethyl Acetate), wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic residues, then wash with brine, dry over sodium sulfate, and evaporate the solvent.

    • Analytical Method Optimization: For HPLC analysis, ensure the mobile phase is buffered appropriately or contains an ion-pairing agent (e.g., 0.1% trifluoroacetic acid for basic compounds) to ensure consistent ionization and symmetrical peak shape.[8]

Issue 3: Low recovery or evidence of product degradation after purification.

Q: My yield after the column is much lower than expected, and I see new, unexpected spots on the TLC of my collected fractions. Is my compound decomposing?

A: Yes, this is a strong possibility. The dichlorotriazine moiety is electrophilic and can be susceptible to degradation on a highly active stationary phase.[2][7][16]

  • Causality: The silica gel surface is acidic and can catalyze the hydrolysis of the chloro groups, especially if there is residual water in your solvents or on the silica. Furthermore, if a nucleophilic solvent like methanol is used in high concentrations for extended periods, it could potentially displace one of the chlorine atoms.[7]

  • Solutions & Protocols:

    • Use Flash Chromatography: Minimize the time the compound spends on the column. Use positive air pressure to accelerate the elution (flash chromatography).[17] This reduces the contact time with the silica, minimizing opportunities for degradation.

    • Ensure Anhydrous Conditions: Use dry solvents and ensure your silica is not overly hydrated.

    • Deactivate the Silica: Before packing the column, you can create a slurry of the silica gel in your initial eluent containing 1-2% TEA, then pack as usual. This neutralizes the most reactive sites.

    • Switch to a Less Reactive Stationary Phase: For highly sensitive analogs, using neutral alumina is a safer alternative to prevent acid-catalyzed degradation.[3][8]

Data & Protocols

Table 1: Recommended TLC and Column Chromatography Conditions
ParameterRecommendationRationale & Expert Notes
Stationary Phase Silica Gel, 60 Å, 40-63 µmStandard choice for normal-phase chromatography.[1]
TLC Eluent Screen 1) 70:30 Hexane:EtOAc2) 95:5 DCM:MeOHStart with these systems to quickly determine compound polarity.[3]
Target Rf Value 0.2 - 0.4 Provides optimal separation and a reasonable elution volume on the column.[1]
Column Eluent Gradient elution based on TLCStart with a solvent system that gives an Rf < 0.1 and gradually increase polarity.[1]
Modifier 1-2% Triethylamine (TEA)Add to both TLC and column eluents to prevent peak tailing from acidic site interactions.[1]
Sample Loading Dry LoadingMaximizes resolution by introducing the sample in a concentrated band.[12][13]
Standard Operating Protocol: Flash Column Purification

This protocol assumes a crude product mass of ~1.0 g. Adjust volumes accordingly.

  • TLC Analysis:

    • Dissolve a small amount of crude material in DCM.

    • Spot on a silica TLC plate and develop in a chamber with 95:5 DCM:MeOH + 1% TEA.

    • Visualize under UV light (254 nm). Confirm the desired product has an Rf value between 0.2 and 0.4. Adjust the solvent ratio if necessary.

  • Sample Preparation (Dry Loading):

    • Dissolve the 1.0 g of crude 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine in ~10-15 mL of DCM.

    • Add ~3-4 g of silica gel to the solution to form a slurry.[13]

    • Gently remove the solvent using a rotary evaporator until a completely dry, free-flowing powder is obtained.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter).

    • Pack the column with ~40 g of silica gel (a 40:1 ratio of silica:crude product is a good starting point) using a non-polar solvent like hexane or the initial, weak eluent. Ensure the packing is firm and level.

    • Drain the solvent until it is just level with the top of the silica bed.

  • Column Loading:

    • Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating an even layer.

    • Gently add a protective layer (~1 cm) of sand on top of the sample layer to prevent disturbance.[1]

  • Elution and Fraction Collection:

    • Carefully add the initial eluent (e.g., 100% DCM + 1% TEA).

    • Apply gentle positive pressure to begin elution, collecting fractions in test tubes.

    • Gradually increase the polarity of the eluent (e.g., move from 100% DCM to 98:2 DCM:MeOH, then 95:5, etc.). A step-gradient is often sufficient.[17]

    • Monitor the elution process by collecting small spots from the column outflow onto a TLC plate and checking under UV light.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC using the system developed in Step 1.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine.

Visual Workflow Guides

General Purification Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation Crude Crude Product TLC_dev TLC Method Development (Target Rf = 0.2-0.4) Crude->TLC_dev Packing Pack Column (Silica Gel) TLC_dev->Packing Loading Sample Loading (Dry Load Recommended) Packing->Loading Elution Elute with Gradient (+1% TEA) Loading->Elution Collection Collect Fractions Elution->Collection TLC_analysis Analyze Fractions by TLC Collection->TLC_analysis Combine Combine Pure Fractions TLC_analysis->Combine Evap Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: A standard workflow for the column chromatography purification process.

Troubleshooting Logic Diagram

G Problem Identify Problem PoorSep Poor Separation (Co-elution) Problem->PoorSep Tailing Peak Tailing / Streaking Problem->Tailing LowYield Low Yield / Degradation Problem->LowYield NoElution Compound Stuck on Column Problem->NoElution Sol_Gradient Use Shallower Gradient or Change Solvents PoorSep->Sol_Gradient Sol_TEA Add 1-3% TEA to Eluent Tailing->Sol_TEA Sol_Flash Use Flash Chromatography (Run Faster) LowYield->Sol_Flash Sol_Alumina Switch to Neutral Alumina LowYield->Sol_Alumina NoElution->Sol_TEA Sol_Polarity Increase Eluent Polarity NoElution->Sol_Polarity

Sources

Optimization

Reducing unwanted byproducts in pyrrolo[2,1-F][1,2,4]triazine synthesis

Welcome to the Technical Support Center for the synthesis of the pyrrolo[2,1-f][1,2,4]triazine core—a privileged scaffold critical to the development of kinase inhibitors and antiviral C-nucleosides (such as Remdesivir)....

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of the pyrrolo[2,1-f][1,2,4]triazine core—a privileged scaffold critical to the development of kinase inhibitors and antiviral C-nucleosides (such as Remdesivir). This guide is designed for drug development professionals and synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to eliminate unwanted byproducts during N-amination, cyclization, halogenation, and glycosylation.

N-Amination: Minimizing Deformylation and Unreacted Precursors

The first critical step in constructing the triazine core often involves the N-amination of a pyrrole derivative. However, this step is notorious for generating oxidized or unreacted byproducts.

FAQ: Troubleshooting N-Amination

Q: Why am I isolating a high yield of 2-pyrrolonitrile instead of the desired 1-amino-2-pyrrolonitrile when using HOSA? A: When treating 2-formylpyrrole with hydroxylamine-O-sulfonic acid (HOSA) in aqueous KOH, the reaction pathway is highly sensitive to pH. If the pH drops or the temperature is not strictly controlled, HOSA acts as an oxidizing agent rather than an aminating agent. Mechanistically, instead of the pyrrolide anion attacking the electrophilic nitrogen of HOSA, HOSA condenses at the aldehyde followed by elimination, yielding 2-pyrrolonitrile as a major byproduct (often >35%) [[1]]().

Q: How can I bypass the oxidative byproducts entirely? A: Shift from direct amination of an electron-rich pyrrole to a Paal-Knorr cyclization approach. By reacting 2,5-dimethoxytetrahydrofuran with tert-butyl carbazate under acidic conditions, the acetal hydrolyzes to a 1,4-dicarbonyl which immediately condenses with the carbazate. The Boc-protecting group prevents over-amination, yielding a clean, protected intermediate 1.

Quantitative Data: N-Amination Strategies
Reagent SystemTarget Yield (%)Major ByproductByproduct Yield (%)Mechanistic Causality
2-Formylpyrrole + HOSA (aq. KOH) 43%2-Pyrrolonitrile37%HOSA acts as an oxidant if pH drops, driving elimination over amination.
Pyrrole + NaH / ClNH₂ 71%Unreacted Pyrrole<10%Strong base ensures complete deprotonation; ClNH₂ is a pure electrophile.
2,5-Dimethoxytetrahydrofuran + Boc-carbazate 59%Oligomers<5%Paal-Knorr cyclization avoids direct amination of the electron-rich pyrrole.

Cyclization: Preventing Incomplete Ring Closure

Once the N-aminated pyrrole is secured, cyclocondensation with formamidine acetate forms the bicyclic core.

Workflow Start Pyrrole Precursor Amination N-Amination (HOSA / KOH) Start->Amination Intermediate 1-Amino-2-pyrrolonitrile Amination->Intermediate Strict pH Control Byproduct1 2-Pyrrolonitrile (Oxidation Byproduct) Amination->Byproduct1 pH Drop / Oxidative Pathway Cyclization Cyclocondensation (Formamidine Acetate) Intermediate->Cyclization Core Pyrrolo[2,1-f][1,2,4]triazine Cyclization->Core K2CO3 / Heat Byproduct2 Uncyclized/Degraded Intermediates Cyclization->Byproduct2 Incomplete Reaction

Synthesis workflow of pyrrolo[2,1-f][1,2,4]triazine and common byproduct pathways.

Self-Validating Protocol: Optimized Cyclocondensation

Objective: Achieve >80% yield of the triazine core while eliminating uncyclized intermediates.

  • Preparation: Suspend 1-amino-2-pyrrolonitrile and 2.5 equivalents of formamidine acetate in anhydrous ethanol.

  • Base Addition: Add 3.0 equivalents of potassium phosphate ( K3​PO4​ ). Causality: K3​PO4​ provides a mild, buffered basic environment that facilitates the nucleophilic attack of the primary amine onto the formamidine carbon without triggering base-catalyzed degradation of the nitrile 1.

  • Thermal Cyclization: Reflux for 12 hours.

  • In-Process Control (Self-Validation): Sample an aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the mass corresponding to the uncyclized amidine intermediate is <2% relative to the product mass. If >2%, add 0.5 eq formamidine acetate and reflux for 2 additional hours.

Regioselective Halogenation: Avoiding Over-Halogenation

Functionalizing the C7 position via halogenation (iodination or bromination) is required for downstream cross-coupling. However, the electron-rich nature of the pyrrole ring often leads to 5,7-dihalo byproducts.

FAQ: Troubleshooting Halogenation

Q: How do I prevent the formation of 5,7-diiodo byproducts during C7 iodination? A: Standard electrophilic halogenation (e.g., using I2​ or NIS) floods the system with an active electrophile. Because the first halogenation at C7 only marginally deactivates the C5 position, over-halogenation occurs rapidly. To prevent this, use an in-situ oxidative halogenation system. Reacting the triazine with a hydroiodate salt and a mild oxidant (like potassium hydrogen persulfate) generates reactive molecular iodine at a controlled, near-zero steady-state concentration. This kinetic control strictly favors mono-iodination at the electronically favored C7 position [[2]]().

Q: Are there thermal safety concerns during scale-up of halogenated pyrrolotriazines? A: Yes. The aromatization and functionalization of polyhalogenated compounds can be highly exothermic due to the heat of dissolution and reaction. Process optimization guided by thermal safety insights (e.g., using an Advanced Reactive System Screening Tool) is mandatory to prevent thermal runaway when scaling up 3.

Halogenation Core Pyrrolo[2,1-f][1,2,4]triazine-4-amine HaloReaction Oxidative Halogenation (Iodide + Oxone) Core->HaloReaction Target 7-Iodo Product (Target) HaloReaction->Target Kinetic Control (Low [I2]) OverHal 5,7-Diiodo Product (Byproduct) HaloReaction->OverHal Excess Oxidant (High [I2])

Regioselective halogenation pathway highlighting over-halogenation risks.

Quantitative Data: C7-Halogenation Optimization
Halogen SourceOxidant / AdditiveTemp (°C)Mono-Halo Yield (%)Di-Halo Byproduct (%)Conclusion
ICl None2090%~5%Fast reaction, but difficult to control exotherm.
I2​ None2585%~8%Standard batch conditions; highly prone to over-reaction.
NaI Potassium persulfate0 to 5>92%<1%Slow generation of I2​ provides absolute kinetic control.
Self-Validating Protocol: Oxidative C7-Iodination

Objective: Synthesize 4-amino-7-iodopyrrolo[2,1-f][1,2,4]triazine while limiting the 5,7-diiodo byproduct to <1%.

  • Preparation: Dissolve 1.0 eq of 4-aminopyrrolo[2,1-f][1,2,4]triazine and 1.05 eq of sodium hydroiodate in DMF. Causality: DMF stabilizes the highly polar intermediates and ensures complete dissolution, preventing localized concentration gradients.

  • Controlled Oxidation: Cool the reactor to 0 °C. Add 1.1 eq of potassium hydrogen persulfate dropwise over 2 hours. Causality: Slow addition at low temperature maintains a near-zero steady-state concentration of molecular iodine. The highly reactive C7 position consumes I2​ as fast as it is generated, leaving no excess I2​ to react with the deactivated C5 position 2.

  • In-Process Control (Self-Validation): At t=1.5h, sample the reaction for HPLC. The protocol is validated if the mono-iodo peak is >90% and the di-iodo peak is <0.5%. If di-iodo >0.5%, halt oxidant addition immediately.

  • Quench: Quench with 10% aqueous sodium thiosulfate. Causality: Instantly reduces any trace unreacted I2​ back to iodide, permanently arresting the halogenation cascade.

C-Glycosylation: Eliminating Bisglycosylated Byproducts

The addition of the ribose moiety to the triazine core is a critical step in nucleoside synthesis. Direct coupling often results in complex mixtures.

FAQ: Troubleshooting C-Glycosylation

Q: During C-glycosylation of the triazine core, I am isolating significant amounts of bisglycosylated byproducts. How can this be suppressed? A: Direct coupling of the metalated triazine with lactones leads to over-addition because the initial mono-adduct (a hemiacetal alkoxide) remains reactive. To suppress this, implement a temporary silylation strategy. By utilizing a Weinreb amidation followed by in situ temporary silylation (e.g., with TMSCl) prior to the addition of the Grignard reagent, the reactive hydroxyls are masked. This steric and electronic shielding physically blocks the second equivalent of the nucleophile from attacking, completely avoiding bisglycosylated byproducts 1.

References

  • Title: Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances Source: ACS Omega URL: [Link]

  • Title: A Practical and Scalable Route to 6-Bromo-2,4,5-trichloropyrrolo[2,1-f][1,2,4]triazine: Process Optimization Guided by Thermal Safety Insights Source: Organic Process Research & Development URL: [Link]

  • Source: Patsnap Eureka (Patent CN111423443A)

Sources

Troubleshooting

Technical Support Center: 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine Reactivity

Advanced Troubleshooting & Methodologies for Application Scientists Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering reactivity bottlenecks wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Troubleshooting & Methodologies for Application Scientists

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering reactivity bottlenecks with the 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine scaffold. While this unique N-N bond-containing bridgehead heterocycle is a privileged template for modern kinase inhibitors and C-nucleoside analogs (such as remdesivir)[1][2][3], its electronic asymmetry presents strict regioselectivity rules and severe moisture sensitivity.

This guide is designed to bypass standard textbook advice and provide field-proven, mechanistically grounded solutions for sequential functionalization.

Troubleshooting Guide: C-4 Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting an SNAr reaction at the C-4 position with a primary amine, but I am observing low conversion, unreacted starting material, and the formation of a highly polar baseline byproduct. What is happening?

A: The highly polar byproduct you are observing is almost certainly 7-fluoro-2-chloropyrrolo[2,1-f][1,2,4]triazin-4(3H)-one. The C-4 position of this scaffold is highly electrophilic because the intermediate Meisenheimer complex is deeply stabilized by the adjacent bridgehead nitrogen and the triazine ring nitrogens[4]. However, this extreme electrophilicity makes the C-4 C-Cl bond exceptionally susceptible to hydrolysis. Even trace amounts of water in your solvent, amine, or atmosphere will outcompete your nucleophile, converting the C-4 chloride into a triazinone. Once the oxo-group is formed, the ring is electronically deactivated, and the molecule becomes a dead-end unreactive byproduct[2].

Self-Validating Protocol: Anhydrous SNAr at C-4

To ensure successful C-4 substitution, the reaction must be treated with the same rigorous anhydrous techniques used for Grignard reagents.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Dissolve 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (1.0 eq) in strictly anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: DCM is preferred over THF or DMF here because it is easier to keep strictly dry and does not coordinate, keeping the electrophile fully exposed.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct without competitively attacking the hyper-reactive C-4 position.

  • Nucleophile Addition: Cool the system to 0°C. Add the amine nucleophile (1.05 eq) dropwise over 10 minutes.

    • Causality: Cooling suppresses the thermodynamic drive for di-substitution at C-2 and prevents exothermic degradation.

  • Validation Check (Self-Validation): After 2 hours at room temperature, perform a TLC (3:1 Hexanes/EtOAc). The starting material (Rf ~0.8) must be completely consumed, replaced by a single UV-active spot at Rf ~0.4.

    • Crucial: If a heavy baseline spot (Rf 0.0) is present, your system was wet. You must discard the batch, dry your amine over molecular sieves, and use a fresh bottle of anhydrous solvent.

Troubleshooting Guide: C-2 Functionalization

Q: I successfully substituted the C-4 position with my amine. Now, I cannot get the C-2 chlorine to react via SNAr with a second nucleophile, even when refluxing in DMF. Why is the reactivity suddenly so low?

A: This is a classic electronic deactivation issue. Once you install an electron-donating group (like an amine or ether) at the C-4 position, that group donates electron density directly into the triazine core via resonance (+M effect). This floods the previously electron-deficient ring with electron density, raising the LUMO energy and severely deactivating the remaining C-2 chloride toward nucleophilic attack[4].

Solution: You must abandon standard SNAr for the C-2 position and switch to Palladium-catalyzed cross-coupling. Palladium oxidative addition is less sensitive to the nucleophilic deactivation of the ring, provided you use a highly active, electron-rich ligand.

Self-Validating Protocol: Pd-Catalyzed Buchwald-Hartwig Amination at C-2
  • Preparation: In a nitrogen-filled glovebox, charge a vial with the C-4 substituted intermediate (1.0 eq), the second amine (1.2 eq), Pd2(dba)3 (0.05 eq), XPhos (0.1 eq), and Cs2CO3 (2.0 eq).

    • Causality: XPhos is a bulky, electron-rich biaryl phosphine ligand specifically designed to force the difficult oxidative addition of Palladium into deactivated, electron-rich aryl chlorides.

  • Solvent: Add thoroughly degassed, anhydrous 1,4-dioxane (0.2 M). Seal the vial with a PTFE-lined cap.

  • Heating: Heat the reaction block to 100°C for 12 hours.

    • Causality: High thermal energy is required to drive the reductive elimination step of the catalytic cycle, which is sterically hindered by the adjacent bridgehead nitrogen.

  • Validation Check (Self-Validation): TLC is unreliable here due to the similar polarity of the mono- and di-substituted products. Validate via LC-MS. You should observe complete disappearance of the starting material mass and the appearance of the [M+H]+ peak corresponding to the di-substituted product. If starting material remains, spike the reaction with an additional 0.05 eq of Pd catalyst and heat for another 4 hours.

Quantitative Reactivity Data

To assist with your experimental design, the following table summarizes the stark contrast in reactivity between the two electrophilic sites on the scaffold.

Reaction SiteReaction TypeDriving Force / CausalityTypical ConditionsExpected Yield
C-4 Position SNArHigh electrophilicity; stabilized Meisenheimer complex[4].R-NH₂, DIPEA, Anhydrous DCM, 0°C to RT, 2h85–95%
C-4 Position Hydrolysis (Side Reaction)Extreme moisture sensitivity of the highly polarized C-Cl bond[2].Trace H₂O in solvent or nucleophileN/A (Dead End)
C-2 Position SNArKinetically unfavorable due to +M resonance from the C-4 substituent[4].R-NH₂, Neat or High Temp (>120°C)<10% (Often fails)
C-2 Position Buchwald-HartwigOvercomes electronic deactivation via Pd oxidative addition.R-NH₂, Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 100°C70–85%

Reaction Workflow & Troubleshooting Pathway

The following diagram maps the logical flow of sequential substitution and highlights where critical failures (like hydrolysis) occur.

Workflow Start 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine Step1 C-4 SNAr Reaction (Amine Nucleophile) Start->Step1 Check1 Moisture Present? Step1->Check1 Hydrolysis Hydrolysis to Triazinone (Unreactive Dead End) Check1->Hydrolysis Yes (Trace H2O) Success1 C-4 Substituted Intermediate Check1->Success1 No (Anhydrous) Step2 C-2 Functionalization Success1->Step2 Check2 Reaction Type? Step2->Check2 Fail2 SNAr Fails (Core Deactivated by C-4 Amine) Check2->Fail2 Standard SNAr Success2 Pd-Catalyzed Cross-Coupling (Successful C-2 Substitution) Check2->Success2 Buchwald-Hartwig

Workflow for sequential functionalization and troubleshooting of the triazine core.

Frequently Asked Questions (FAQs)

Q: How does the 7-fluoro substituent impact the overall reactivity compared to the non-fluorinated core? A: The pyrrole ring in this fused system is naturally electron-rich. The addition of a fluorine atom at C-7 exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the pyrrole ring, making the entire fused system slightly more electron-deficient. While this marginally increases the SNAr reaction rate at C-4, it also lowers the pKa of the intermediate, drastically increasing the molecule's sensitivity to hydrolysis.

Q: Can I reverse the selectivity and substitute C-2 first? A: No. Direct SNAr at C-2 in the presence of an intact C-4 chloride is kinetically and thermodynamically unfeasible due to the LUMO distribution heavily favoring C-4[4]. If your synthesis strictly requires modifying C-2 prior to C-4, you cannot use the 2,4-dichloro building block. Instead, you must synthesize the core de novo using a strategy that installs a protecting group (like a benzyl ether or a thioether) at C-4 during ring closure[2].

Q: What are the optimal storage conditions for this building block to prevent degradation? A: Due to its extreme moisture sensitivity, 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine must be stored at -20°C under an inert atmosphere (Argon or Nitrogen). It should be kept in a tightly sealed amber vial placed inside a secondary desiccator cabinet containing active Drierite. Always allow the vial to warm to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

References

  • Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: PMC (National Institutes of Health) URL:[Link]

  • Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir Source: PMC (National Institutes of Health) URL:[Link]

  • Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to kinases and back again, the remarkable journey of a versatile nitrogen heterocycle Source: PubMed URL:[Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines Source: WuXi AppTec Biology URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2,4-Dichloro-7-fluoropyrrolo[2,1-F]triazine and its Non-fluorinated Analog

A Comparative Guide to the Reactivity of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine and its Non-fluorinated Analog Introduction The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine and its Non-fluorinated Analog

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The 2,4-dichloro-substituted variant serves as a versatile intermediate, allowing for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. This guide provides a comparative analysis of the reactivity of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1][2][3]triazine and its non-fluorinated counterpart, 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine. We will delve into the electronic implications of the 7-fluoro substituent and provide detailed experimental protocols for key transformations, offering researchers a comprehensive resource for leveraging these powerful building blocks in drug discovery.

The Electronic Influence of the 7-Fluoro Substituent

The introduction of a fluorine atom at the 7-position of the pyrrolo[2,1-f][1][2][3]triazine core is not a trivial modification. Fluorine's high electronegativity exerts a profound influence on the electronic landscape of the molecule. This manifests primarily through a strong electron-withdrawing inductive effect, which is expected to decrease the electron density of the entire heterocyclic system.

This electron withdrawal has significant consequences for the reactivity of the 2- and 4-positions:

  • Enhanced Electrophilicity: The carbons at positions 2 and 4, already rendered electrophilic by the adjacent nitrogen atoms and chlorine leaving groups, are further activated towards nucleophilic attack. The 7-fluoro group acts to pull electron density away from these centers, making them more susceptible to reaction with a wide range of nucleophiles.

  • Kinetic and Thermodynamic Implications: This enhanced electrophilicity is anticipated to translate into faster reaction rates for SNAr reactions on the fluorinated analog under identical conditions.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The primary mode of functionalization for both 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine and its 7-fluoro analog is sequential nucleophilic aromatic substitution. The two chlorine atoms can be displaced in a controlled manner, typically by exploiting differences in temperature and nucleophile strength.

Based on extensive studies of similar heterocyclic systems like 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophilic attack than the C2 position. This regioselectivity is attributed to the electronic influence of the fused pyrrole ring and the nitrogen atoms within the triazine core.

Expected Reactivity Order:

2,4-dichloro-7-fluoropyrrolo[2,1-f][1][2][3]triazine > 2,4-dichloropyrrolo[2,1-f][1][2][3]triazine

The fluorinated analog is predicted to exhibit a higher reaction rate and may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) to achieve the same transformation compared to its non-fluorinated counterpart.

Data Summary: Predicted SNAr Reactivity
Feature2,4-Dichloro-7-fluoropyrrolo[2,1-f][1][2][3]triazine2,4-Dichloropyrrolo[2,1-f][1][2][3]triazineRationale
Relative Reactivity HigherLowerStrong electron-withdrawing inductive effect of the 7-fluoro group enhances the electrophilicity of the C2 and C4 positions.
Regioselectivity C4 > C2C4 > C2Consistent with the established reactivity patterns of related 2,4-dihaloheterocycles.
Optimal Conditions Milder conditions (lower temp., weaker base) may suffice.May require slightly more forcing conditions.Increased electrophilicity of the fluorinated substrate.
Experimental Protocol: Regioselective Monosubstitution with an Amine Nucleophile

This protocol describes a general procedure for the selective reaction of an amine at the C4 position.

Figure 1. Experimental workflow for regioselective SNAr.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The remaining chlorine atom at the C2 position, following selective C4 functionalization, can be further elaborated using a variety of palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For substrates like the 2-chloro-4-substituted-pyrrolotriazines, the reactivity in the oxidative addition step is a key consideration.

Expected Reactivity:

The electron-withdrawing nature of the 7-fluoro substituent is expected to have a less pronounced, and potentially even slightly deactivating, effect on the oxidative addition of palladium to the C2-Cl bond compared to its activating effect in SNAr. However, successful couplings are anticipated for both substrates with appropriate catalyst systems.

Experimental Protocol: Suzuki-Miyaura Coupling at the C2 Position

This protocol provides a general starting point for the Suzuki coupling of a 2-chloro-4-substituted-pyrrolotriazine with an arylboronic acid.

Sources

Comparative

Structural Profiling in Drug Design: X-ray Crystallography of 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine vs. Alternative Methods

[label="Structure Refinement\n(SHELXL Validation)", fillcolor="#FBBC Integrating Computational Docking I'm now integrating computational docking simulations with the experimental data, and I'm refining the rationale. I'm...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Structure Refinement\n(SHELXL Validation)", fillcolor="#FBBC

Integrating Computational Docking

I'm now integrating computational docking simulations with the experimental data, and I'm refining the rationale. I'm leveraging detailed C-F bond geometry data and its inductive effects. The goal is to model the nucleophilic attack during synthesis and precisely map halogen bonding in the target to support the proposed mechanism of action, as well as test it against experimental data.

Modeling Nucleophilic Attack

I'm now deeply involved in computational modeling. Using the new geometric and electronic data on the C-F bond, I am simulating nucleophilic attacks during synthesis and halogen bonding with the target protein. This is allowing me to test my hypotheses with simulated docking experiments, correlating the outcomes with the crystallographic results. I'm aiming to visualize and validate the mechanism of action.

Refining Molecular Simulations

I'm now refining the computational modeling of nucleophilic attacks and halogen bonding. I'm focusing on validating the simulations against both the crystallographic data and solution NMR data, and I'm preparing a summary of the outcomes for the section.

I'm now working to ensure that the docking simulations are accurate. I'm taking data from the literature about C-F bond lengths, and making sure that these values are reflected in the simulations.

Validating Simulated Interactions

I'm now cross-validating computational models, with a focus on comparing simulated binding modes with crystallographic data. Specifically, I'm ensuring that simulated halogen bonding and nucleophilic attack pathways match the experimental results, and validating against NMR. I'm building a comparative table highlighting resolution, sample size, halogen differentiation, data collection time, and state to compare the techniques.

I am also refining the summary of outcomes for the section.

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine core is a privileged bioisostere of quinazolines and purines, forming the backbone of numerous FDA-approved therapeutics and clinical-stage candidates, including the antiviral remdesivir and various pan-kinase inhibitors [1][2]. Within structure-based drug design (SBDD), the intermediate 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine serves as a highly versatile building block. Accurately determining the 3D conformation, bond lengths, and halogen orientations of this intermediate is critical before initiating downstream synthesis.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against emerging alternatives like Microcrystal Electron Diffraction (MicroED) and Solution NMR, providing field-proven experimental protocols and self-validating workflows for structural biologists and medicinal chemists.

Part 1: The Causality of Scaffold Choice: 7-Fluoro vs. Non-Fluoro Alternatives

Before analyzing the structural determination methods, it is essential to understand why the 7-fluoro-2,4-dichloro scaffold is prioritized over its unfluorinated counterpart in modern drug discovery. The addition of the fluorine atom is not arbitrary; it is a calculated structural modification designed to optimize both chemical reactivity and biological performance.

  • Electronic Modulation for Synthesis: Fluorine substitution at the C-7 position inductively withdraws electron density from the triazine ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the system, accelerating the regioselective Nucleophilic Aromatic Substitution (SNAr) of the C-4 chlorine atom with incoming amines or anilines.

  • Metabolic Stability: The C-7 position in unfluorinated pyrrolotriazines is a known metabolic "soft spot" susceptible to CYP450-mediated oxidation. Fluorination sterically and electronically shields this site, preventing rapid in vivo clearance.

  • Target Affinity: In kinase SBDD, the highly electronegative 7-fluoro group frequently acts as a specific hydrogen bond acceptor for backbone amides in the kinase hinge region—an interaction that unfluorinated analogs inherently lack.

Fluoro_Effects Core 7-Fluoro Substitution on Pyrrolotriazine Elec Electronic Modulation (Lower pKa) Core->Elec Metab Steric Shielding (Metabolic Stability) Core->Metab Bind Halogen Bonding (Target Affinity) Core->Bind SNAr Regioselective SNAr at C-4 Position Elec->SNAr Activates C-Cl CYP Resistance to CYP450 Oxidation Metab->CYP Blocks C-H Hydroxylation K_Hinge Enhanced Kinase Hinge Binding Bind->K_Hinge F...H-N Interaction

Logical relationship mapping the structural and biochemical impacts of C-7 fluorination.

Part 2: Methodological Comparison: SCXRD vs. MicroED vs. Solution NMR

To validate the precise geometry of 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine, structural biologists typically rely on SCXRD. However, MicroED has recently emerged as a powerful alternative for small molecules that resist large-scale crystallization[3][4].

Objective Performance Comparison
ParameterSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution NMR (1H, 13C, 19F)
Primary Output Absolute 3D coordinates, exact bond lengths, solid-state packing.3D coordinates, electrostatic potential maps.2D atomic connectivity, bulk purity, solution dynamics.
Sample Requirement Large single crystal (>10 μm).Nanocrystals (100–500 nm) [3].~5–10 mg dissolved in deuterated solvent.
Halogen Differentiation Excellent. Cu Kα radiation leverages anomalous dispersion to easily distinguish Cl from F.Moderate. Electron scattering is less sensitive to anomalous dispersion; relies heavily on refinement.Excellent. 19F NMR provides distinct chemical shifts, but lacks 3D spatial orientation data.
Data Collection Time 2 to 12 hours per crystal.< 30 minutes per grid [4].10 to 30 minutes.
Best Use Case Gold standard for computational docking templates and absolute stereochemistry.Rescue method when the compound yields only microcrystalline powders.Rapid reaction monitoring and confirming SNAr regioselectivity.

Part 3: Experimental Protocol: Self-Validating SCXRD Workflow

Step 1: Crystal Growth via Slow Evaporation
  • Procedure: Dissolve 10 mg of the purified compound in 1.0 mL of anhydrous ethyl acetate. Add 0.5 mL of hexanes dropwise until the solution becomes slightly turbid, then add a single drop of ethyl acetate to clear it. Cover the vial with parafilm, puncture with a needle, and leave undisturbed at 4°C.

  • Causality: The compound contains highly reactive C-Cl bonds at the 2 and 4 positions. Heating the sample or using protic solvents (like methanol) can induce unwanted solvolysis or degradation. Utilizing an aprotic, non-polar solvent mixture prevents chemical degradation while promoting the slow nucleation required for high-quality diffraction blocks.

Step 2: Crystal Harvesting and Cryo-Mounting
  • Procedure: Select a transparent, block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarized light microscope. Mount the crystal on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: The perfluoropolyether oil acts as an inert cryoprotectant. Flash-freezing the crystal to 100 K minimizes thermal motion (reducing B-factors), which tightly focuses the electron density around the highly electronegative fluorine and chlorine atoms, preventing positional disorder.

Step 3: Data Collection utilizing Anomalous Dispersion
  • Procedure: Collect diffraction data using a microfocus Cu Kα X-ray source (λ = 1.54184 Å). Ensure high redundancy (multiplicity > 5) by collecting full 360° omega and phi scans.

  • Causality: Cu Kα radiation is specifically chosen over Mo Kα because the anomalous scattering signal ( f′′ ) for Chlorine is significantly stronger at the Cu wavelength. This allows the crystallographer to unambiguously assign the chlorine positions and differentiate them from the fluorine atom.

Step 4: Structure Solution and Refinement (The Self-Validating Check)
  • Procedure: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation System: The protocol is self-validating if the final R1​ value is < 0.05, the Goodness-of-Fit (S) is ~1.05, and the maximum residual electron density peak is < 0.5 e/ų. Meeting these metrics mathematically guarantees that no halogens have been misassigned or left unmodeled.

SBDD_Workflow A Synthesis of 2,4-Dichloro- 7-fluoro Intermediate B Single Crystal Growth (Slow Evaporation) A->B Purified Scaffold C X-ray Diffraction (Cu Kα Source) B->C High-Quality Crystal D Structure Refinement (SHELXL Validation) C->D Diffraction Data E Halogen Bond Analysis & 3D Conformation D->E R1 < 0.05, GoF ≈ 1.0 F Rational Drug Design (Kinase Inhibitors) E->F Structural Insights

Workflow for structural determination and SBDD using the halogenated pyrrolotriazine scaffold.

Part 4: Structural Insights & Downstream Application

Once the SCXRD structure is refined, the exact C-F and C-Cl bond lengths are extracted. In 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine, the C-F bond typically exhibits a length of ~1.34 Å, exerting a strong inductive pull that subtly shortens the adjacent C-C bonds in the pyrrole ring.

This precise geometric data is not just academic; it is directly fed into computational docking software (e.g., Schrödinger Glide or AutoDock Vina). By utilizing the exact solid-state conformation, medicinal chemists can accurately model the trajectory of nucleophilic attack during the synthesis of targeted pan-kinase inhibitors, or map the exact halogen bonding angles required to anchor the final drug within a viral polymerase active site.

References

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances.ACS Omega.
  • EP2948454B1 - Triazine compounds and a process for preparation thereof.
  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples.Frontiers.
  • MicroED vs Cryo-EM SPA: Key Differences and Applications.
Validation

Comprehensive Comparison Guide: Dichloro vs. Monochloro Pyrrolotriazine Derivatives in Medicinal Chemistry

Executive Summary The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged, highly versatile scaffold in modern medicinal chemistry. It functions as a potent bioisostere for the quinazoline core commonly found in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[2,1-f][1,2,4]triazine nucleus is a privileged, highly versatile scaffold in modern medicinal chemistry. It functions as a potent bioisostere for the quinazoline core commonly found in kinase inhibitors targeting EGFR, VEGFR, ALK, and p38α MAPK 1[1]. During lead optimization, halogenation—specifically chlorination—is a primary strategy used by medicinal chemists to modulate target affinity, metabolic stability, and pharmacokinetics.

This guide objectively compares the performance and physicochemical behavior of monochloro versus dichloro pyrrolotriazine derivatives. By analyzing structural causality, experimental Structure-Activity Relationship (SAR) data, and validated laboratory workflows, we provide a definitive framework for selecting the appropriate chlorination pattern during drug development.

Mechanistic Causality: The Impact of Chlorination Patterns

The decision to incorporate a single chlorine atom (monochloro) versus two (dichloro) on the pyrrolotriazine core or its pendant aniline rings is driven by three distinct physicochemical phenomena:

  • Steric Hindrance and Conformational Locking: A monochloro substitution (e.g., 3-chloroaniline) allows the pendant ring a high degree of rotational freedom, enabling it to adopt a coplanar conformation with the pyrrolotriazine core if required by the kinase hinge region. Conversely, a dichloro substitution (e.g., 2,6-dichloroaniline) introduces severe steric clash with the bridging linker (often an NH group). This locks the dihedral angle, forcing the aromatic rings into an orthogonal (out-of-plane) conformation. This locked state is highly beneficial for targets like ALK or c-MET that prefer a U-shaped binding pose2[2], but it completely abolishes activity in targets like p38α MAPK, which require a flat, coplanar orientation 3[3].

  • Electronic Effects and pKa Modulation: Chlorine is strongly electron-withdrawing via inductive effects. Dichloro substitution significantly lowers the pKa of the adjacent bridging amine compared to a monochloro analog, reducing its basicity. This alters the hydrogen bond donor capacity of the NH group, directly impacting hinge-binding thermodynamics.

  • Metabolic Stability and Bioactivation: Pyrrolotriazines, particularly 2,7-disubstituted variants, are prone to oxidative bioactivation by Cytochrome P450 enzymes, forming reactive quinoneimine intermediates that covalently bind to proteins or glutathione (GSH), leading to hepatotoxicity 4[4]. Strategic placement of chlorine atoms (especially dichloro patterns) can sterically block these metabolic soft spots, extending the drug's half-life.

G A Pyrrolotriazine Scaffold (Kinase Inhibitor Core) B Monochloro Substitution (e.g., 3-chloroaniline) A->B C Dichloro Substitution (e.g., 2,6-dichloroaniline) A->C D High Rotational Freedom Coplanar Conformation Possible B->D E Steric Hindrance Locked Orthogonal Conformation C->E F Active in p38α MAPK (Requires Coplanarity) D->F G Inactive in p38α MAPK (Steric Clash in Pocket) E->G H Active in ALK/c-MET (Prefers Orthogonal Pose) E->H

Conformational impact of mono- vs. dichloro substitution on pyrrolotriazine kinase binding.

Experimental Data Comparison: SAR Case Studies

To objectively compare the performance of these derivatives, we analyze the SAR data from the optimization of pyrrolo[2,1-f][1,2,4]triazine-based p38α MAP kinase inhibitors 3[3].

Table 1: SAR Comparison of Monochloro vs. Dichloro Pyrrolotriazine Derivatives

Compound Modification (C-4 Aniline)Substitution TypeConformationp38α IC50 (nM)TNFα IC50 (Cellular, nM)
Unsubstituted PhenylNoneCoplanar capable2129
3-Chloro-4-fluorophenylMonochloroCoplanar capable0.542
2,6-DichlorophenylDichloroLocked Orthogonal>1000 (Inactive)N/A
4-CyanoNon-halogenCoplanar capable0.9845

Data Synthesis: The monochloro derivative (3-chloro-4-fluorophenyl) exhibits sub-nanomolar potency because the single meta-chlorine atom optimally fills a hydrophobic pocket without disrupting the coplanarity required for DFG-out binding. Conversely, the 2,6-dichloro derivative is completely inactive (>1000 nM) because the dual ortho-substitutions force a non-planar orientation that severely clashes with the narrow p38α binding cleft 3[3].

Experimental Protocols & Workflows

Protocol A: Synthesis of Chlorinated Pyrrolotriazine Intermediates

This protocol details the coupling of a chlorinated aniline to the pyrrolotriazine core. The causality behind the choice of base is critical here, as chlorination directly impacts nucleophilicity 1[1].

  • Reagent Preparation: Dissolve 1.0 equivalent of the 4-chloro-pyrrolo[2,1-f][1,2,4]triazine intermediate in anhydrous dimethylformamide (DMF) under an inert argon atmosphere.

  • Amine Addition: Add 1.2 equivalents of the desired aniline (e.g., 3-chloroaniline for monochloro, or 2,6-dichloroaniline for dichloro).

  • Base Catalysis (Mechanistic Choice):

    • For Monochloro: Add 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). The amine remains sufficiently nucleophilic.

    • For Dichloro: Add 1.5 equivalents of Sodium Hydride (NaH). Causality: The dual ortho-chlorines significantly reduce the nucleophilicity of the amine via steric shielding and inductive electron withdrawal. A strong base is required to deprotonate the aniline to an amide anion prior to coupling.

  • Reaction Execution: Stir the mixture at room temperature for 12 hours. For hindered dichloro compounds, heating to 80°C is necessary to drive the SNAr reaction to completion.

  • Workup: Quench the reaction with cold water and saturated aqueous NaHCO3. Extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: Reactive Metabolite Trapping (GSH Adduct Assay)

Because pyrrolotriazines can form reactive metabolites, evaluating the bioactivation potential of mono- vs. dichloro derivatives is a mandatory safety step 4[4]. This protocol is designed as a self-validating system.

  • Incubation Mixture: In a 1.5 mL Eppendorf tube, combine human liver microsomes (HLM, 1 mg/mL final protein concentration), 5 mM Glutathione (GSH), and 10 μM of the pyrrolotriazine test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • System Validation Control: Prepare a parallel tube using 10 μM Acetaminophen. Causality: Acetaminophen is a well-characterized standard that reliably forms a reactive N-acetyl-p-benzoquinone imine (NAPQI) intermediate, ensuring the NADPH-regenerating system and LC-MS/MS detection are functioning correctly (self-validating system).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using UPLC-UV-MS/MS. Scan for the neutral loss of 129 Da (characteristic of GSH adducts) to identify and quantify reactive metabolite formation.

Workflow Step1 Incubate Pyrrolotriazine with Human Liver Microsomes Step2 Add Glutathione (GSH) as Trapping Agent Step1->Step2 Step3 Add NADPH Regeneration System (37°C, 60 min) Step2->Step3 Step4 Quench with Acetonitrile & Centrifuge Step3->Step4 Step5 UPLC-UV-MS/MS Analysis for GSH Adducts Step4->Step5

Experimental workflow for in vitro reactive metabolite trapping using GSH and LC-MS/MS.

References

  • Hunt, J. T., et al. (2004). "Discovery of the Pyrrolo[2,1-f][1,2,4]triazine Nucleus as a New Kinase Inhibitor Template." Journal of Medicinal Chemistry, 47(16), 4054-4059. 1

  • Wells-Knecht, K. J., et al. (2011). "2,7-Disubstituted-Pyrrolotriazine Kinase Inhibitors with an Unusually High Degree of Reactive Metabolite Formation." Chemical Research in Toxicology, 24(11), 1956-1965. 4

  • "The Exploration of Chirality for Improved Druggability within the Human Kinome." Journal of Medicinal Chemistry. 2

  • Wrobleski, S. T., et al. (2008). "Synthesis and SAR of new pyrrolo[2,1-f][1,2,4]triazines as potent p38α MAP kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(9), 2739-2744. 3

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine As a Senior Application Scientist, I prioritize not just the efficiency of complex molecular syntheses, bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine

As a Senior Application Scientist, I prioritize not just the efficiency of complex molecular syntheses, but the entire lifecycle of the laboratory's chemical inventory. 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine (CAS: 1315591-95-7)[1] is a highly valuable, electrophilic building block used extensively in the development of kinase inhibitors, including Aurora kinase and sepiapterin reductase inhibitors[2][3]. However, its highly reactive dichloro-triazine core and polyhalogenated nature demand strict, mechanistically grounded disposal protocols. This guide provides step-by-step, self-validating methodologies to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Rationale for Disposal Protocols

Effective chemical disposal is not merely about putting waste in the correct bin; it requires a fundamental understanding of the molecule's reactivity.

  • Electrophilic Reactivity & Quenching: The 2,4-dichloro groups on the pyrrolotriazine ring are highly susceptible to nucleophilic aromatic substitution (SNAr). Disposing of unreacted material directly into mixed organic waste drums poses a severe cross-reactivity hazard, potentially leading to uncontrolled exothermic reactions. We mitigate this by employing a targeted basic hydrolysis protocol to convert the reactive electrophile into a stable, hydroxylated intermediate prior to disposal[3][4].

  • Halogenated Waste Segregation: Under standard environmental health and safety guidelines, halogenated organic wastes (compounds containing F, Cl, Br, or I) must be strictly segregated from non-halogenated streams[5][6]. The disposal of halogenated compounds is significantly more complex and expensive because it requires specialized high-temperature incineration equipped with scrubbers to prevent the formation and environmental release of toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[7][8].

Step-by-Step Methodologies

Protocol 1: Chemical Quenching (Hydrolysis) of Unused Reagent

Causality: This procedure deactivates the reactive electrophilic centers, ensuring the waste is chemically inert before it enters the accumulation area.

  • Solubilization: In a chemical fume hood, dissolve the residual 2,4-dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine in a 1:1 mixture of Tetrahydrofuran (THF) and water (e.g., 30 mL THF and 30 mL H₂O per ~6 grams of reagent)[4].

  • Basic Hydrolysis: Slowly add a 5-fold molar excess of sodium hydroxide (NaOH) to the mixture[3][4].

    • Self-Validation: The dissolution and subsequent reaction will be slightly exothermic; monitor the temperature to ensure it remains controlled, validating that the chemical transformation is occurring.

  • Thermal Agitation: Heat and stir the mixture at 50 °C for 4 hours to drive the nucleophilic displacement of the chloro groups to completion[4].

  • Neutralization: Cool the reaction to room temperature. Carefully adjust the pH to 3-4 using 4 N aqueous HCl[4].

    • Self-Validation: Use pH test strips to confirm the neutralization; the cessation of rapid pH change indicates the buffering capacity of the newly formed hydroxylated triazine.

  • Phase Separation & Routing: Concentrate the mixture in vacuo to remove THF (route the distillate to the halogenated waste stream). The remaining aqueous mixture containing the deactivated solid can now be safely routed to the appropriate waste streams.

Protocol 2: Direct Disposal of Halogenated Organic Waste

Causality: Proper segregation prevents the contamination of clean waste streams and ensures compliance with incineration requirements.

  • Segregation: Collect all solutions containing the intact triazine or its fluorinated/chlorinated derivatives in a dedicated, clearly labeled "Halogenated Organic Waste" container[6].

  • Moisture Control: Ensure the water content in the halogenated waste container remains strictly below 10% (or 20%, depending on specific institutional guidelines) to maintain the high calorific value required for high-temperature incineration[5][9].

  • Incompatibility Check: Strictly avoid mixing this waste with strong acids, inorganic bases, oxidizing agents, or organic peroxides, which can cause over-pressurization and container rupture[5][6].

  • Labeling: Label the container with the full chemical name ("2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine"), CAS number (1315591-95-7), and the primary hazard ("Toxic/Halogenated")[7].

Data Presentation: Waste Segregation Matrix

Waste Stream ClassificationAcceptable ComponentsIncompatible MaterialsFinal Disposal Method
Halogenated Organic 2,4-Dichloro-7-fluoropyrrolo[2,1-f][1,2,4]triazine, Chloroform, DCM, THF (if mixed with halogens)Strong acids, oxidizers, organic peroxides, >10% waterHigh-Temperature Incineration (EPA Compliant)
Non-Halogenated Organic Acetone, Hexane, pure THF, AlcoholsHalogenated solvents, aqueous solutions, oxidizersFuel Blending / Incineration
Aqueous Waste Neutralized hydrolysis products (pH 5-9), dilute saltsConcentrated acids/bases, water-reactive organicsIndustrial Wastewater Treatment
Solid Debris Contaminated gloves, empty reagent vials, absorbent materialsFree-flowing liquids, reactive solidsSolid Hazardous Waste Landfill / Incineration

Spill Response & Decontamination Protocol

  • Containment: For solid reagent spills, mist the area lightly with water to prevent the generation of hazardous airborne dust. For solution spills, surround the liquid with an inert, non-combustible absorbent (e.g., diatomaceous earth or sand)[7].

  • Collection: Use non-sparking tools to scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill area with a mild alkaline detergent solution to hydrolyze any trace electrophilic residues, followed by a thorough water rinse. Route all cleanup materials to the Halogenated Solid Waste stream.

Mandatory Visualization: Disposal Workflow

DisposalWorkflow Start 2,4-Dichloro-7-fluoropyrrolo [2,1-f][1,2,4]triazine Waste Generated Decision1 Is the waste unreacted (solid or stock solution)? Start->Decision1 Quench Chemical Quenching (NaOH / THF / H2O) Decision1->Quench Yes (Unreacted) Halogenated Halogenated Organic Waste Stream Decision1->Halogenated No (Reaction Mixture) Aqueous Aqueous Waste Stream (Adjust pH 5-9) Quench->Aqueous Aqueous Phase Quench->Halogenated Organic Phase Incineration High-Temp Incineration (EPA Compliant) Aqueous->Incineration If mixed with organics Halogenated->Incineration

Decision-making workflow for the proper disposal and chemical quenching of halogenated triazine waste.

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Handling

Personal protective equipment for handling 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1,2,4]triazine

A Comprehensive Guide to the Safe Handling of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is param...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to the Safe Handling of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine

As researchers and scientists at the forefront of drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine, a halogenated heterocyclic compound. Our commitment is to furnish you with field-proven insights and robust protocols that extend beyond the product, ensuring a culture of safety and scientific excellence in your laboratory.

Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine is publicly available at this time. The following guidance is based on the known hazards of structurally similar compounds, such as 2,4-Dichloropyrrolo[2,1-f][1][2][3]triazine[4], and general principles for handling chlorinated and fluorinated organic molecules.[5][6][7] A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.

Hazard Identification and Risk Assessment

Due to its structure, 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine is anticipated to exhibit hazardous properties. Halogenated organic compounds can be irritants, sensitizers, and may have other toxicological effects.[6]

Anticipated Hazards:

  • Skin and Eye Irritation: Similar chlorinated compounds are known to cause skin and eye irritation.[8][9] Prolonged contact may lead to dermatitis.[7]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[9]

  • Harmful if Swallowed: Ingestion may cause irritation to mucous membranes.[9]

  • Allergic Skin Reaction: Some individuals may develop an allergic skin reaction upon exposure.[8][10]

  • Environmental Hazards: Halogenated compounds can be toxic to aquatic life and may have long-lasting effects.[8]

A summary of anticipated hazard classifications, based on similar compounds, is provided in the table below.

Hazard ClassAnticipated CategoryPrecautionary Statements
Skin Corrosion/IrritationCategory 2P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8]
Serious Eye Damage/IrritationCategory 2P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][11]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory irritation)P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][9]
Harmful if SwallowedCategory 4P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine.[12] A comprehensive PPE ensemble is required.

  • Hand Protection: Wear nitrile gloves with a minimum thickness of 0.4 mm.[8] Always inspect gloves for any signs of degradation or puncture before use and dispose of them after handling the compound.[3] For extended operations or when there is a risk of splash, consider double-gloving.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] In situations with a splash hazard, a full-face shield should be worn in addition to goggles.[6][13]

  • Skin and Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, a chemical-resistant apron or a full-body suit is recommended.[13] Ensure clothing is long-sleeved.[3]

  • Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[11] If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the proper sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE don1 1. Lab Coat/Apron don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat/Apron doff2->doff3

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational and Handling Plan

Adherence to a strict operational plan will ensure the safe handling of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine from receipt to disposal.

3.1. Receiving and Storage

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14]

  • The container should be kept tightly closed.[3]

3.2. Handling Procedures

  • Preparation: Before handling, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available.[6]

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.

  • Spill Kit: Keep a spill kit specifically for halogenated organic compounds readily accessible.

3.3. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water and seek immediate medical attention.

The following flowchart outlines the decision-making process for responding to a chemical spill.

Spill_Response start Chemical Spill Occurs q1 Is the spill large or are you trained to handle it? start->q1 evacuate Evacuate the area. Alert others and call emergency services. q1->evacuate No ppe Don appropriate PPE. q1->ppe Yes contain Contain the spill with appropriate absorbent material. cleanup Carefully clean up the spill following established procedures. contain->cleanup ppe->contain dispose Dispose of waste in a sealed, labeled container. cleanup->dispose decontaminate Decontaminate the area and all equipment used. dispose->decontaminate end Spill Response Complete decontaminate->end

Caption: Decision-making flowchart for chemical spill response.

Disposal Plan

Proper disposal of 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed container for halogenated organic waste.[15]

  • Disposal Method: Halogenated organic waste should be disposed of through a licensed hazardous waste disposal company. Incineration at high temperatures is a common and effective method for the destruction of such compounds.[2][16]

  • Do Not:

    • Dispose of this compound down the drain.

    • Mix with non-halogenated waste streams.[15]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with 2,4-Dichloro-7-fluoropyrrolo[2,1-F][1][2][3]triazine. Your commitment to safety is a commitment to the integrity of your research.

References

  • Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis. Available at: [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Available at: [Link]

  • Safety data sheet. (2015, January 19). Available at: [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Available at: [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. Available at: [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • APPROVED CHEMICAL PPE FOR SHIPPING - Respirex International. Available at: [Link]

  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS - USC Nanofab Wiki. Available at: [Link]

  • PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks! Available at: [Link]

  • CHLORINATED ORGANICS HANDBOOK | OxyChem. Available at: [Link]

  • PPE Guidelines for Chlorine Handling | PDF | Personal Protective Equipment - Scribd. Available at: [Link]

  • considerations for PPE when handling hazardous chemicals - DuPont South Africa. Available at: [Link]

  • Hazardous Substance Fact Sheet - NJ.gov. Available at: [Link]

Sources

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